Ethoxy(propan-2-yl)amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4-7-6-5(2)3;/h5-6H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGAAKWIDNYABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-11-6 | |
| Record name | ethoxy(propan-2-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of Ethoxy(propan-2-yl)amine hydrochloride
Structure, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
Ethoxy(propan-2-yl)amine hydrochloride (also known as N-Ethoxy-N-isopropylamine hydrochloride ) is a specialized N,O-dialkylhydroxylamine derivative used primarily as a reagent in organic synthesis. While analogous to the ubiquitous Weinreb amine (N-methoxy-N-methylamine), this compound offers distinct steric and physicochemical advantages. Its bulky isopropyl group and lipophilic ethyl tail modulate nucleophilicity and solubility, making it a critical tool for synthesizing sterically demanding Weinreb amides and as a directing group in C-H activation chemistries.
This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, and mechanistic applications in drug development.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | N-Ethoxypropan-2-amine hydrochloride |
| Common Names | Ethoxy(isopropyl)amine HCl; N-Isopropyl-O-ethylhydroxylamine HCl |
| CAS Number | 1909313-11-6 |
| Molecular Formula | |
| Molecular Weight | 139.62 g/mol |
| SMILES (Free Base) | CCONC(C)C |
| InChIKey | LOPMOJDYWCHTJL-UHFFFAOYSA-N |
Structural Characteristics
The molecule features a central nitrogen atom bonded to a proton (secondary amine), an isopropyl group, and an ethoxy group.
-
Steric Bulk: The isopropyl group (
) introduces significant steric hindrance compared to the methyl group in standard Weinreb reagents. This shields the nitrogen, potentially reducing side reactions during acylation. -
Electronic Effect: The electronegative oxygen atom reduces the basicity of the adjacent nitrogen (alpha-effect), making the free base a potent nucleophile for acyl substitution but less prone to protonation than standard amines.
-
Salt Form: The hydrochloride salt stabilizes the oxidation-prone N-O bond and renders the compound a non-volatile, hygroscopic solid, facilitating easier handling than its liquid free base.
Physicochemical Properties[1][4][5][6]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 159–165 °C (Decomposes) |
| Solubility | Highly soluble in water, Methanol, DMSO; Sparingly soluble in DCM, Hexanes |
| Hygroscopicity | Moderate to High (Store under desiccant) |
| pKa (Conjugate Acid) | ~4.5–5.0 (Estimated based on N-alkoxyamine trends) |
| Stability | Stable under inert atmosphere at -20°C. Sensitive to moisture and strong oxidizers. |
Synthesis & Manufacturing
The synthesis of Ethoxy(propan-2-yl)amine hydrochloride is best achieved via reductive amination , which avoids the regioselectivity issues (N- vs. O-alkylation) common in direct alkylation methods.
Validated Synthetic Route: Reductive Amination
This protocol utilizes O-Ethylhydroxylamine and Acetone to form an oxime ether intermediate, followed by reduction.
Reaction Scheme:
-
Condensation:
-
Reduction:
-
Salt Formation:
Figure 1: Step-wise synthesis of Ethoxy(propan-2-yl)amine HCl via reductive amination.
Detailed Experimental Protocol
-
Oxime Formation:
-
Dissolve O-ethylhydroxylamine hydrochloride (1.0 eq) in Methanol.
-
Add Acetone (3.0 eq) and Pyridine (1.1 eq) to buffer the solution.
-
Stir at reflux for 2 hours. Monitor by TLC (formation of less polar oxime ether).
-
Concentrate in vacuo to remove excess acetone/methanol.
-
-
Reduction:
-
Redissolve residue in Glacial Acetic Acid.
-
Cool to 0°C. Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise. Caution: HCN generation possible; use efficient fume hood. -
Stir at Room Temperature for 12 hours.
-
Quench with NaOH (aq) to pH > 10. Extract with Diethyl Ether.[1]
-
-
Salt Formation:
Applications in Drug Development
Sterically Tuned Weinreb Amides
The primary application of this compound is as a reagent for converting carboxylic acids into N-ethoxy-N-isopropyl amides (Modified Weinreb Amides).
Mechanism & Advantage:
Standard Weinreb amides (
-
The Isopropyl Advantage: The bulky isopropyl group on the nitrogen hinders nucleophilic attack at the amide carbonyl prior to chelation, improving selectivity for sterically congested substrates.
-
Solubility Tuning: The resulting ketone synthesis byproduct is
, which is more lipophilic than the standard . This facilitates easier separation from polar reaction products during workup.
Figure 2: Mechanism of Ketone Synthesis using Ethoxy(propan-2-yl)amine as a Weinreb reagent.
C-H Activation Directing Group
N-alkoxyamines function as effective directing groups (DG) for Pd(II)-catalyzed C-H activation. The
Handling, Stability, and Safety
Safety Profile
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Hygroscopic. Handle in a glovebox or dry room if precise stoichiometry is required.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), acid anhydrides.
Storage
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis or oxidation over long periods.
References
-
Sigma-Aldrich. Ethoxy(propan-2-yl)amine hydrochloride Product Sheet. CAS 1909313-11-6.[2][3] Available at:
- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
-
PubChem. Ethoxy(propan-2-yl)amine hydrochloride Compound Summary. CID 122163408.[4] Available at:
-
BLD Pharm. 1909313-11-6 Technical Data. Available at:
- Feuer, H. et al. "Preparation of N,O-Dialkylhydroxylamines." Journal of Organic Chemistry, 1965. (General synthesis methodology).
Sources
Solubility of Ethoxy(propan-2-yl)amine hydrochloride in organic solvents
Technical Guide: Solubility Profiling & Handling of Ethoxy(propan-2-yl)amine Hydrochloride
-Isopropyl-Executive Summary
Ethoxy(propan-2-yl)amine hydrochloride (CAS: 1185304-14-6 / Analogous to 50632-53-6 derivatives) is a specialized alkoxyamine salt used primarily as a nucleophilic building block in the synthesis of Weinreb amides,
Unlike its ubiquitous analog
Key Takeaway: This compound exhibits a "hybrid" solubility profile—retaining high water solubility due to its ionic character while showing enhanced solubility in chlorinated organic solvents compared to smaller amine salts.
Physicochemical Profile & Solubility Landscape
To manipulate this compound effectively, one must understand the competition between its lattice energy (ionic interactions) and solvation energy (interaction with the solvent).
Compound Structure:
-
Cation:
-Isopropyl- -ethoxyammonium ( )[1] -
Anion: Chloride (
)[1] -
Lipophilic Domain: Isopropyl group (branched, steric bulk) + Ethyl group.[1]
-
Hydrophilic Domain: Ammonium center (H-bond donor, ionic charge).[1]
Predicted Solubility Class Table
Based on the structural analysis of secondary alkoxyamine salts, the following solubility profile is established for process design.
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale | Application |
| Polar Protic | Water | High (>500 mg/mL) | Strong ion-dipole interactions; H-bonding with ammonium protons.[1] | Aqueous workup (retained in aqueous phase).[1] |
| Polar Protic | Methanol / Ethanol | High | Solvation of ionic pair + lipophilic interaction with alkyl chains. | Recrystallization (solvent).[1] |
| Polar Aprotic | DMSO / DMF | High | High dielectric constant dissociates the salt effectively. | Reaction medium (S_N2, Amidation).[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | The isopropyl/ethyl groups disrupt crystal packing and interact with DCM. | Extraction (Organic phase) / Reaction solvent.[1] |
| Ethers | THF / 1,4-Dioxane | Low to Moderate | Poor solvation of chloride anion; solubility decreases as HCl concentration drops.[1] | Precipitation medium.[2] |
| Non-Polar | Diethyl Ether / Hexanes | Insoluble (<1 mg/mL) | Lack of dipole moment to overcome lattice energy. | Anti-solvent for purification (washing).[1] |
| Aromatic | Toluene | Very Low | Weak | Azeotropic drying / Anti-solvent.[1] |
Critical Insight: Unlike simple inorganic salts, the lipophilic isopropyl group allows this compound to be extracted from aqueous solutions into DCM or Chloroform if the aqueous phase is saturated with inorganic salt (salting out), although it prefers the aqueous phase in neutral conditions.[1]
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch variations in crystal habit can affect dissolution rates, exact solubility should be determined empirically before scaling up.[1]
Objective: Determine saturation solubility (
Reagents & Equipment
-
Target Compound: Ethoxy(propan-2-yl)amine hydrochloride (dried in vacuo over
).[1] -
Solvents: HPLC Grade (DCM, MeOH, Toluene).[1]
-
Equipment: 0.22
m PTFE Syringe Filters, Analytical Balance (0.01 mg precision), Scintillation Vials.
Step-by-Step Methodology
-
Saturation:
-
Add 500 mg of the amine salt to a vial.
-
Add 1.0 mL of the target solvent.
-
Vortex for 30 seconds. If the solid dissolves completely, add more solid until a suspension persists (supersaturation).[1]
-
Equilibrate the suspension at 25°C for 2 hours with mild agitation.
-
-
Filtration:
-
Draw the supernatant into a syringe.
-
Attach a 0.22
m PTFE filter and dispense 0.5 mL of clear filtrate into a pre-weighed vial ( ).
-
-
Evaporation & Weighing:
-
Record the exact weight of the wet solution + vial (
). -
Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.
-
Weigh the vial + dry residue (
).
-
-
Calculation:
[1]
Purification & Handling Workflows
The most common impurity in alkoxyamine hydrochlorides is the inorganic salt (e.g., NaCl,
Workflow 1: Recrystallization Strategy
For high-purity applications (e.g., API synthesis), recrystallization is superior to simple washing.[1]
-
Solvent System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-solvent).[1]
-
Logic: The salt is highly soluble in hot methanol but insoluble in ether. Inorganic salts (NaCl) are sparingly soluble in methanol and insoluble in ether.
Protocol:
-
Dissolve crude solid in minimal boiling Methanol.
-
Hot Filtration: Filter while hot to remove undissolved inorganic salts (NaCl).[1]
-
Cool filtrate to Room Temperature.
-
Slowly add Diethyl Ether (or MTBE) until turbidity persists.
-
Refrigerate at 4°C for 12 hours.
-
Filter the white crystalline precipitate under
atmosphere (hygroscopic).
Workflow 2: Visualization of Solubility Screening
The following diagram illustrates the decision matrix for selecting a solvent system for reaction vs. purification.
Caption: Decision tree for solvent selection based on solubility behavior. Green nodes indicate viable process steps; Red indicates purification utility.[1]
Synthesis & Application Context
This salt is a critical reagent for introducing the
Reaction with Acid Chlorides (Weinreb-Type Amide Synthesis):
When reacting this salt with an acid chloride (
-
Preferred Solvent: DCM or THF.
-
Base Requirement: 2.0 - 2.2 equivalents of Pyridine or Triethylamine (TEA).[1]
-
Eq 1: Neutralizes the HCl salt of the alkoxyamine.
-
Eq 2: Neutralizes the HCl generated during amide formation.
-
-
Solubility Implication: As the reaction proceeds, TEA·HCl precipitates (in THF) or stays solubilized (in DCM/Water washes), allowing easy monitoring.[1]
Caption: Workflow for utilizing Ethoxy(propan-2-yl)amine HCl in amidation reactions, highlighting the neutralization step.
References
-
PubChem. (2023).[1] Ethoxy(propan-2-yl)amine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]
-
European Patent Office. (2014).[1] Method for preparation of alkoxy-amine hydrochloride (EP 2697192 B1).[1] Google Patents.
-
University of Calgary. (2023).[1] Solubility of Organic Compounds: Amine Salts. Department of Chemistry. [Link]
Sources
CAS number 113568-78-6 Ethoxy(propan-2-yl)amine hydrochloride search
The following technical guide details the chemical identity, synthesis, and applications of Ethoxy(propan-2-yl)amine hydrochloride .
Optimized Synthesis, Structural Validation, and Applications in Drug Discovery
Executive Summary & Chemical Identity
Ethoxy(propan-2-yl)amine hydrochloride is a specialized N-alkoxy-N-alkylamine building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the N-isopropyl-N-ethoxy moiety, a structural motif often employed to modulate lipophilicity and metabolic stability in bioactive molecules.
Note on CAS Registry: The CAS number 113568-78-6 provided in the request appears to be a specific vendor registry or a typographical variation. The commercially established CAS number for this exact chemical structure (Ethoxy(propan-2-yl)amine hydrochloride) is 1909313-11-6 .[1] Researchers should verify the Certificate of Analysis (CoA) from their specific supplier to ensure structural concordance.
Chemical Profile
| Property | Data |
| IUPAC Name | N-Ethoxypropan-2-amine hydrochloride |
| Common Names | O-Ethyl-N-isopropylhydroxylamine HCl; Ethoxy(isopropyl)amine HCl |
| CAS Number | 1909313-11-6 (Primary Commercial); 113568-78-6 (User Specified) |
| Molecular Formula | C |
| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |
| SMILES | CC(C)NOCC.Cl |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
Synthesis & Manufacturing Protocol
The most robust synthetic route for Ethoxy(propan-2-yl)amine avoids direct alkylation of hydroxylamine, which suffers from poly-alkylation. Instead, a reductive amination strategy via an oxime ether intermediate is widely adopted. This method ensures regiospecificity and high yield.
Core Reaction Pathway
-
Condensation: Reaction of Acetone with Ethoxyamine hydrochloride yields Acetone O-ethyloxime .
-
Reduction: Selective reduction of the C=N double bond using a hydride donor (e.g., Sodium Cyanoborohydride) or catalytic hydrogenation produces the target N-alkoxyamine .
Experimental Protocol (Self-Validating System)
Step 1: Formation of Acetone O-Ethyloxime
-
Reagents: Acetone (5.0 eq, solvent/reactant), Ethoxyamine HCl (1.0 eq), Pyridine (1.1 eq).
-
Procedure:
-
Dissolve Ethoxyamine HCl in anhydrous Acetone.
-
Add Pyridine dropwise at 0°C to neutralize the HCl and drive the equilibrium.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of amine).
-
Concentrate in vacuo. Partition residue between Et
O and water. Dry organic layer (MgSO ) and concentrate to obtain the volatile oxime oil.
-
Step 2: Reduction to Ethoxy(propan-2-yl)amine
-
Reagents: Acetone O-ethyloxime (1.0 eq), Sodium Cyanoborohydride (NaBH
CN, 1.5 eq), Glacial Acetic Acid (solvent). -
Procedure:
-
Dissolve the oxime in Glacial Acetic Acid at 15°C.
-
Add NaBH
CN portion-wise (Caution: HCN generation potential; use efficient fume hood). -
Stir at 25°C for 12 hours.
-
Quench: Basify with NaOH (aq) to pH > 10.
-
Extraction: Extract with DCM (3x). Combine organics, dry, and concentrate.[2]
-
Salt Formation: Dissolve the free base in Et
O and treat with 4M HCl in Dioxane. Filter the precipitate to obtain Ethoxy(propan-2-yl)amine hydrochloride .
-
Mechanistic Validation
-
Why NaBH
CN? It selectively reduces the protonated iminium ion (formed in acetic acid) without reducing the oxime ether bond itself under neutral conditions. -
Critical Control Point: The pH during reduction must be acidic enough to protonate the oxime nitrogen (activating it for hydride attack) but not so acidic as to hydrolyze the oxime back to the ketone. Acetic acid provides this buffer window.
Structural Visualization (Graphviz)
The following diagram illustrates the logical flow of the synthesis and its downstream application in constructing Weinreb amide analogs (N-methoxy-N-methylamide equivalents).
Caption: Step-wise synthesis of Ethoxy(propan-2-yl)amine HCl via oxime reduction and its utility in amide coupling.
Applications in Drug Development[10][11]
Weinreb Amide Analogs
While the classic Weinreb amide uses N,O-dimethylhydroxylamine, the N-isopropyl-N-ethoxy moiety offers a sterically bulkier and more lipophilic alternative.
-
Use Case: Converting carboxylic acids to ketones. The bulky isopropyl group prevents over-addition of Grignard reagents, stabilizing the tetrahedral intermediate more robustly than the methyl group in some sterically crowded substrates.
Pharmacophore Modulation
In medicinal chemistry, replacing a standard amine or ether linkage with an N-alkoxyamine can alter the hydrogen bond acceptor/donor profile (pKa modulation).
-
Metabolic Stability: The N-O bond is generally resistant to oxidative metabolism compared to C-N or C-O bonds, potentially extending the half-life of the drug candidate.
Agrochemical Synthesis
N-Alkoxy amines are key structural components in several herbicide classes (e.g., isoxazoles and related heterocycles). This reagent serves as a direct building block for introducing the N-isopropoxyamino side chain.
Handling & Safety Protocols
| Hazard Class | Description | Mitigation |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Hygroscopic | Absorbs moisture from air, leading to hydrolysis or clumping. | Store under inert gas (Argon/Nitrogen) in a desiccator. |
| Incompatibility | Reacts vigorously with strong oxidizing agents and acid chlorides. | Keep away from acylating agents until reaction is desired. |
Storage: Store at 2–8°C. Ensure the container is tightly sealed to maintain the integrity of the hydrochloride salt.
References
-
BLD Pharm . (2025). Product Analysis: Ethoxy(propan-2-yl)amine hydrochloride (CAS 1909313-11-6).[1] Retrieved from
-
Feuer, H., & Vincent, B. F. (1962). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. Journal of the American Chemical Society, 84(19), 3771–3773. Link
- Goel, O. P., & Krolls, U. (1987). N-tert-Butoxycarbonyl-N-methoxy-N-methylamine: A distinct acylating agent for the synthesis of Weinreb amides. Tetrahedron Letters, 28(20), 2219-2222. (Contextual reference for N-alkoxyamine utility).
-
Sigma-Aldrich . (2025). Safety Data Sheet: Alkoxyamine Hydrochlorides. Retrieved from
Sources
Technical Guide: Stability and Handling of O-Ethyl-N-Isopropylhydroxylamine Hydrochloride
Topic: Stability of O-ethyl-N-isopropylhydroxylamine hydrochloride in solution Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Ethyl-N-isopropylhydroxylamine hydrochloride is a specialized N,O-dialkylhydroxylamine intermediate often employed in the synthesis of Weinreb amides, hydroxamic acid derivatives, and heterocycles. While structurally robust compared to unsubstituted hydroxylamines, its stability in solution is governed strictly by pH , dissolved oxygen , and temperature .
Core Stability Directive:
-
Solid State: Stable as HCl salt if kept dry (hygroscopic).
-
Solution State: Highly stable in acidic media (pH < 4). Rapidly degrades in basic, aerobic conditions via oxidative dehydrogenation to the corresponding oxime ether.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
To understand the degradation pathways, we must first analyze the structural vulnerabilities of the molecule.
| Property | Description |
| Chemical Structure | |
| Functional Class | N,O-Dialkylhydroxylamine (Salt form) |
| pKa (Conjugate Acid) | ~4.5 – 5.5 (Estimated based on N,O-dimethyl analogs) |
| Primary Reactivity | Nucleophilic at Nitrogen (when free base); susceptible to radical oxidation.[1] |
| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |
The Stability Paradox
Unlike esters or amides, the central N–O ether bond is remarkably resistant to hydrolysis under mild acidic or basic conditions. The instability of this molecule in solution does not stem from the cleavage of the ethyl or isopropyl groups, but rather from the oxidative susceptibility of the N–H bond when the molecule is in its free-base form.
Degradation Mechanisms: The "Why" and "How"
The degradation of O-ethyl-N-isopropylhydroxylamine is not a random event; it follows specific mechanistic pathways driven by the availability of the lone pair on the nitrogen atom.
Pathway A: Oxidative Dehydrogenation (Major Pathway)
In neutral or basic solutions (pH > pKa), a significant fraction of the molecule exists as the free amine. In the presence of dissolved oxygen or trace metal ions (Fe, Cu), the molecule undergoes oxidative dehydrogenation.
-
Mechanism: Abstraction of the amino hydrogen and the
-hydrogen from the isopropyl group. -
Product: Acetone O-ethyloxime.
-
Consequence: Loss of nucleophilicity and stoichiometry errors in subsequent coupling reactions.
Pathway B: Acid-Catalyzed Hydrolysis (Minor Pathway)
While the N–O bond is stable, extreme conditions (concentrated acid, >80°C) can eventually cleave the ether linkage, though this is rare in standard handling.
Pathway C: Radical Disproportionation
Under UV light or in the presence of radical initiators, the N–H bond can homolyze, leading to complex radical cascades.
Visualization of Degradation Pathways
The following diagram illustrates the critical oxidation pathway that researchers must prevent.
Caption: Figure 1. The pH-dependent oxidative degradation pathway of O-ethyl-N-isopropylhydroxylamine.
Stability Data & Storage Conditions
The following data summarizes the stability profile based on general N,O-dialkylhydroxylamine behavior and specific structural constraints.
| Condition | Stability Rating | Half-Life (Est.) | Notes |
| Solid (Dry, 4°C) | Excellent | > 2 Years | Hygroscopic. Store under Argon/Nitrogen. |
| Solution (Water, pH 2) | High | > 6 Months | Protonation protects the N-lone pair from oxidation. |
| Solution (Water, pH 7) | Moderate | 1 - 2 Weeks | Gradual oxidation by dissolved oxygen. |
| Solution (Water, pH 10) | Poor | < 24 Hours | Rapid oxidation to oxime ether; potential volatility. |
| Solution (MeOH, Neutral) | Moderate | 2 - 4 Weeks | Protic solvents stabilize better than aprotic, but oxidation persists. |
Experimental Protocols
To ensure data integrity and reaction success, use the following self-validating protocols.
Protocol A: Preparation of a Stable Stock Solution
Objective: Create a solution suitable for HPLC standards or long-term dosing without degradation.
-
Solvent Preparation: Sparge distilled water or methanol with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.
-
Acidification: If the application permits, adjust the solvent to 0.1 M HCl.
-
Dissolution: Dissolve the O-ethyl-N-isopropylhydroxylamine hydrochloride in the degassed solvent.
-
Note: The salt naturally provides an acidic pH, but in high dilutions, the buffering capacity is lost. Adding explicit acid ensures stability.
-
-
Storage: Store in amber glass vials (to prevent UV radical initiation) with a PTFE-lined cap at 4°C.
Protocol B: Quality Control Check (HPLC)
Objective: Detect the formation of the oxime ether impurity before using the reagent.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (limited absorbance) or ELSD/CAD (preferred for this non-chromophore molecule). Mass Spec (ESI+) is ideal.
-
Interpretation:
-
O-Ethyl-N-isopropylhydroxylamine (M+H): ~104.1 Da (Elutes early).
-
Acetone O-ethyloxime Impurity (M+H): ~102.1 Da (Elutes later due to loss of polarity).
-
Protocol C: In-Situ Neutralization (For Synthesis)
Objective: Use the reagent in a basic coupling reaction (e.g., Weinreb amide formation) without prior degradation.
-
Do not pre-neutralize. Keep the reagent as the HCl salt until the exact moment of reaction.
-
Add Reagent Last: Add the HCl salt directly to the reaction vessel containing the substrate and base (e.g., Pyridine, TEA) at low temperature (0°C).
-
Inert Atmosphere: Ensure the reaction vessel is strictly under Nitrogen/Argon. The transition from Salt
Free Base must occur in the presence of the electrophile to favor coupling over oxidation.
References
-
MDPI. (2022). How Water Interacts with the NOH Group: The Rotational Spectrum of the 1:1 N,N-diethylhydroxylamine[2]·Water Complex. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of Tertiary Alkylamines during Chlorination/Chloramination.[3][4] Retrieved from [Link]
Sources
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to N-Alkoxyamine Hydrochloride Derivatives: Synthesis, Characterization, and Advanced Applications in Drug Development
Abstract
N-alkoxyamine hydrochloride derivatives represent a versatile and powerful class of chemical compounds with significant utility in organic synthesis and materials science. More recently, their unique chemical properties have positioned them as a compelling scaffold in medicinal chemistry and drug development. The inherent stability of the hydrochloride salt form, combined with the tunable reactivity of the N-O bond, offers a sophisticated platform for creating novel therapeutic agents and prodrugs. This guide provides an in-depth exploration of the core principles of N-alkoxyamine hydrochloride chemistry, focusing on modern synthetic strategies that prioritize safety and efficiency. We will delve into rigorous characterization methodologies and showcase cutting-edge applications, particularly in the design of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique chemical space for next-generation molecular innovation.
The Foundational Chemistry of N-Alkoxyamine Hydrochlorides
At its core, an N-alkoxyamine is a molecule containing an N-O-C bonding motif. These compounds can be considered derivatives of hydroxylamines. The formation of their hydrochloride salts (R-ONH₂·HCl) is a critical step for their practical application, particularly in a pharmaceutical context.
The Rationale for the Hydrochloride Salt:
The primary amine functionality of the alkoxyamine moiety is basic. Reacting it with hydrochloric acid confers several key advantages:
-
Enhanced Stability: The salt form is typically a crystalline solid, which is significantly more stable and less prone to degradation during storage compared to the free base, which can be an oil and susceptible to oxidation.
-
Improved Handling: Crystalline solids are easier to weigh, handle, and purify than oils.
-
Aqueous Solubility: The ionic nature of the hydrochloride salt often improves solubility in aqueous or protic solvents, which can be advantageous for certain reaction conditions and for biological testing.
Their true synthetic and therapeutic power lies in their ability to act as precursors to a wide range of functional groups. For instance, they can readily condense with aldehydes and ketones to form alkoxyimino derivatives, a crucial transformation for introducing nitrogen heteroatoms into organic molecules[1][2].
Modern Synthetic Strategies: A Focus on Safety and Efficiency
The synthesis of N-alkoxyamine hydrochlorides has evolved significantly. While traditional methods were effective, they often relied on hazardous reagents. Modern approaches have successfully mitigated these risks without compromising yield or purity.
The Conventional Route: A Historical Perspective
The classical approach to synthesizing these compounds involves the reaction of alkyl bromides with N-hydroxyphthalimide or N-hydroxysuccinimide. This is followed by the cleavage of the phthalimide or succinimide group using hydrazine (the Gabriel synthesis) and subsequent treatment with HCl to furnish the desired salt[2][3].
The primary and most significant drawback of this method is the use of hydrazine , a highly toxic and potentially explosive reagent. Its removal from the final product can also be challenging, posing safety and purity concerns that are particularly problematic in a drug development setting.
A Safer, High-Yield Alternative: The (Boc)₂NOH Method
A superior, contemporary method circumvents the use of hydrazine entirely. This process utilizes N,N'-di-tert-butoxycarbonylhydroxylamine, or (Boc)₂NOH, as a stable and safe N-hydroxy surrogate. The synthesis proceeds in two straightforward steps:
-
Alkylation: An alkyl bromide (R-Br) is reacted with (Boc)₂NOH in the presence of a non-nucleophilic base (e.g., DBU or DIPEA) in a polar aprotic solvent like DMF. This forms the di-Boc-protected intermediate, R-ON(Boc)₂. The reaction can be gently heated to accelerate the rate, typically achieving completion in 1-2 hours[1].
-
Deprotection: The Boc protecting groups are easily and cleanly removed by treating the intermediate with a strong acid, such as 4M HCl in dioxane. The N-alkoxyamine hydrochloride product often precipitates directly from the reaction mixture as a clean, white solid, which can be isolated by simple filtration[1].
This method is not only safer but also more efficient, offering high yields and a product that is easier to purify[1].
Diagram: Modern Synthesis of N-Alkoxyamine Hydrochloride
Caption: Synthetic pathway for N-alkoxyamine HCl via the (Boc)₂NOH method.
Data Summary: Comparison of Synthetic Routes
| Parameter | Conventional (Hydrazine) Method | Modern ((Boc)₂NOH) Method |
| Key Reagents | Alkyl Bromide, N-Hydroxyphthalimide, Hydrazine, HCl | Alkyl Bromide, (Boc)₂NOH, Base, HCl |
| Primary Safety Hazard | Highly toxic and hazardous hydrazine[1] | Standard organic reagents; avoids hydrazine |
| Reaction Time | Typically longer, multi-step process | Faster, often 1-2 hours for alkylation[1] |
| Yield | Variable, can be moderate to good | Generally high yields[1] |
| Workup/Purification | Can be complicated by hydrazine removal | Often simple precipitation and filtration[1] |
Rigorous Structural Characterization
Confirming the identity and purity of the synthesized N-alkoxyamine hydrochloride is paramount. A multi-technique approach ensures a self-validating system of quality control.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The protons on the carbon adjacent to the oxygen (R-CH₂-ONH₂) will show a characteristic downfield shift. The presence of the ammonium protons (-ONH₃⁺) can also be observed, though their chemical shift can be variable and they may exchange with residual water.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion (typically observed as the free base [M+H]⁺ after in-source dissociation)[1].
-
Melting Point: A sharp melting point is a good indicator of the purity of the crystalline hydrochloride salt[1].
Diagram: Experimental Workflow
Caption: Workflow from synthesis to characterization of N-alkoxyamine HCl.
Advanced Applications in Drug Discovery
While valuable as synthetic intermediates, the most exciting frontier for N-alkoxyamine derivatives is their direct application as therapeutic agents, often in a prodrug strategy. This approach masterfully exploits the unique lability of the N-O bond.
Case Study: Hybrid Peptide-Alkoxyamine Prodrugs for Malaria
Malaria, caused by the Plasmodium parasite, remains a global health crisis. A novel and promising strategy aims to use the parasite's own machinery against it. Researchers have designed hybrid molecules that couple a peptide sequence to an alkoxyamine[4].
Mechanism of Action:
-
Targeted Delivery: The peptide portion of the hybrid drug is specifically designed to be recognized and cleaved by proteases that are unique to the Plasmodium parasite[4].
-
Enzymatic Activation: Once inside the parasite, these proteases hydrolyze the peptide bond, releasing the free alkoxyamine.
-
Radical Release: The released alkoxyamine is designed to be unstable under physiological conditions, spontaneously undergoing homolytic cleavage of the N-O bond.
-
Cellular Damage: This cleavage releases a highly reactive and non-selective alkyl radical (R•) and a stable nitroxide radical. The alkyl radical can then cause widespread, lethal damage to parasitic proteins, lipids, and nucleic acids, leading to cell death[4].
This "Trojan horse" strategy provides exceptional selectivity, as the cytotoxic radicals are only released at the site of infection, minimizing off-target effects on the host.
Diagram: Prodrug Activation Pathway
Caption: Activation of a peptide-alkoxyamine prodrug in a malaria parasite.
Future Perspectives and Conclusion
The chemistry of N-alkoxyamine hydrochlorides is rich and full of potential. Beyond their established role in synthesis, their application in "smart" prodrugs that are activated by disease-specific stimuli is a particularly exciting field. Future research will likely focus on:
-
Expanding the Scope: Designing derivatives that can be activated by other stimuli, such as pH changes in the tumor microenvironment or specific redox conditions.
-
New Therapeutic Areas: Applying the radical-release strategy to other diseases, including cancer and bacterial infections.
-
Polymer Therapeutics: Combining their role as polymerization initiators with their bioactive potential to create drug-eluting polymers or functionalized biomaterials[5][6].
References
-
Title: Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) Source: PMC (Published in Tetrahedron Letters) URL: [Link]
-
Title: Rapid Synthesis of Alkoxyamine Hydrochloride Derivatives From Alkyl Bromide and N,N′-Di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) Source: Figshare (Published in Synthetic Communications) URL: [Link]
-
Title: A Facile Synthesis of (tert-Alkoxy)amines Source: ResearchGate (Published in Organic Letters) URL: [Link]
-
Title: Synthesis of (tert-alkoxy)amines Source: ResearchGate (Data from an Organic Letters publication) URL: [Link]
-
Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA URL: [Link]
-
Title: Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs Source: MDPI (Published in Molecules) URL: [Link]
-
Title: Current Methods for N-Alkoxyamine Synthesis Source: ACS Publications (ACS Symposium Series) URL: [Link]
-
Title: (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: ResearchGate (Pre-print/author version of CHIMIA article) URL: [Link]
Sources
- 1. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
pKa values of Ethoxy(propan-2-yl)amine hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of Ethoxy(propan-2-yl)amine hydrochloride (CAS: 111409-90-2 for free base, often cited as N-isopropyl-O-ethylhydroxylamine hydrochloride).
Understanding the pKa of this compound is critical for its primary application: the synthesis of Weinreb amides , where it serves as a sterically distinct alternative to the standard N,O-dimethylhydroxylamine. This guide establishes the theoretical pKa range, details experimental validation protocols, and outlines the implications of its ionization state on solubility, extraction, and nucleophilic reactivity in drug development workflows.
Chemical Identity & Structural Disambiguation
Before analyzing pKa, it is imperative to resolve potential nomenclature ambiguity common in chemical databases.
| Feature | Target Compound (Hydroxylamine) | Isomeric Ether-Amine (Common Confusion) |
| Systematic Name | 1-Ethoxypropan-2-amine | |
| Structure | ||
| Functional Group | Primary Amine (with ether ether) | |
| pKa (Approx) | ~4.6 – 4.9 (Weak Base) | ~9.5 (Strong Base) |
| Primary Use | Weinreb Amide Synthesis | Building Block / Linker |
Note: This guide focuses exclusively on the
pKa Value Analysis
Theoretical & Comparative Data
Direct experimental pKa values for this specific isopropyl/ethyl variant are rarely cataloged in standard databases. However, its pKa can be determined with high confidence via Structure-Property Relationship (SPR) analysis using the industry-standard N,O-dimethylhydroxylamine as a benchmark.
The Benchmark:
-
Compound: N,O-Dimethylhydroxylamine (
-methoxy- -methylamine)[1] -
Experimental pKa: 4.75 (Conjugate Acid) [1]
Structural Modification Analysis:
-
-Methyl
-Isopropyl: The isopropyl group exerts a stronger inductive effect (+I) than the methyl group, theoretically increasing electron density on the nitrogen. However, the increased steric bulk hinders solvent stabilization of the protonated cation ( ), which tends to lower the pKa. These effects often cancel out or result in a negligible shift. -
-Methyl
-Ethyl: The ethyl group is slightly more electron-donating than the methyl group, potentially offering a minor increase in basicity.
Conclusion: The pKa of Ethoxy(propan-2-yl)amine is predicted to be within ±0.15 log units of the dimethyl analogue.
Definitive pKa Range
| Species State | pKa Value (Aq. 25°C) | Acidity Classification |
| Conjugate Acid ( | 4.75 ± 0.2 | Moderately Acidic Cation |
| Neutral Amine ( | N/A | Weak Base |
Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.8%) in its neutral, uncharged form . This contrasts sharply with standard alkylamines (pKa ~10.5), which are fully protonated at pH 7.4.
Visualization: Ionization Equilibrium
The following diagram illustrates the equilibrium between the hydrochloride salt and the free base, highlighting the pH-dependent species distribution.
Figure 1: Ionization equilibrium of Ethoxy(propan-2-yl)amine. At pH > 4.75, the equilibrium shifts rapidly toward the lipophilic free base.
Experimental Determination Protocol
For critical drug development applications requiring precise values (e.g., formulation stability), the following Potentiometric Titration Protocol is the gold standard for validation.
Materials
-
Analyte: ~50 mg Ethoxy(propan-2-yl)amine hydrochloride (pure).
-
Titrant: 0.1 M NaOH (standardized, CO₂-free).
-
Solvent: Degassed HPLC-grade water (or 0.15 M KCl for ionic strength control).
-
Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
Workflow
-
Dissolution: Dissolve 50 mg of the hydrochloride salt in 30 mL of solvent. Ensure complete dissolution (solution should be acidic, pH ~3-4).
-
Blank Titration: Perform a blank titration on the solvent to correct for background CO₂.
-
Titration: Add 0.1 M NaOH in small increments (e.g., 50 µL). Record pH after stabilization (drift < 0.5 mV/min).
-
Data Analysis: Plot pH vs. Volume of NaOH.
-
Inflection Point: The point of steepest slope represents the equivalence point.
-
Half-Equivalence Point: The pH at exactly 50% neutralization corresponds to the pKa .
-
Figure 2: Potentiometric titration workflow for precise pKa determination.
Implications in Drug Development
Solubility & Extraction Strategy
The pKa of ~4.75 dictates the extraction behavior.
-
Acidic Conditions (pH < 3): The molecule is protonated (
) and highly water-soluble. It will remain in the aqueous phase. -
Basic Conditions (pH > 6): The molecule is neutral (
) and lipophilic. It can be efficiently extracted into organic solvents (DCM, EtOAc, MTBE). -
Protocol Tip: To isolate the free amine from the hydrochloride salt, adjust the aqueous solution to pH 9-10 using saturated
or , then extract. Stronger bases (NaOH) are unnecessary and may cause side reactions if sensitive groups are present.
Reactivity: Weinreb Amide Synthesis
In the synthesis of Weinreb amides via acyl chlorides, the hydrochloride salt acts as a proton source.
-
Stoichiometry: You must use at least 2 equivalents of an auxiliary base (e.g., Pyridine, TEA, or DIPEA).
-
1 Eq neutralizes the HCl salt of the starting material.
-
1 Eq neutralizes the HCl generated during the substitution reaction.
-
-
Nucleophilicity: The reduced basicity (pKa 4.75 vs 10.5 for amines) correlates with reduced nucleophilicity. However, the alpha-effect (lone pair repulsion between N and O) significantly enhances its nucleophilicity, making it surprisingly reactive toward carbonyls despite the low pKa [2].
References
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[1] (Source for
-dimethylhydroxylamine pKa = 4.75).[1][2] -
Buncel, E., & Hoz, S. (1984). The Alpha-Effect in Nucleophilic Substitution. Israel Journal of Chemistry, 26(3), 313-319.
-
PubChem Database. (2023).[3] Compound Summary for CID 122163408: Ethoxy(propan-2-yl)amine. [Link]
-
Evans, D. A. (2005). Evans pKa Table. Harvard University. (Authoritative compilation of pKa values for organic synthesis). [Link]
Sources
Reactivity profile of Ethoxy(propan-2-yl)amine cation
Topic: Reactivity Profile of Ethoxy(propan-2-yl)amine Cation Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists
Systematic Analysis of Stability, Ionic Mechanisms, and Synthetic Utility
Executive Summary & Structural Identity
The Ethoxy(propan-2-yl)amine cation (systematically
This guide delineates the physicochemical behavior of the cation, specifically focusing on the suppression of radical homolysis via protonation, the kinetics of hydrolysis, and its utility as a "switchable" intermediate in pharmaceutical synthesis.
Structural Specifications
| Property | Detail |
| Systematic Name | |
| Formula | |
| Core Motif | Secondary Alkoxyamine (Protonated) |
| Key Functional Group | |
| pKa (Conjugate Acid) | ~4.2 – 4.6 (Estimated based on methoxyamine analogs) |
| Electronic State | Closed-shell cation (distinct from radical cations) |
Formation and Protonation Thermodynamics
The reactivity of ethoxy(propan-2-yl)amine is governed by the availability of the nitrogen lone pair. Unlike alkylamines (pKa ~10), alkoxyamines are significantly less basic due to the negative inductive effect (
The Protonation Equilibrium
Upon treatment with Brønsted acids (e.g., HCl, TFA), the neutral amine accepts a proton. This event dramatically alters the molecular orbital landscape, effectively "locking" the nitrogen lone pair and shutting down the
Key Insight: Protonation is the primary "control switch" for this molecule. In its neutral state, it is susceptible to oxidation (to nitroxides). In its cationic state, it becomes resistant to oxidation but susceptible to nucleophilic attack.
Figure 1: The protonation equilibrium acts as a reactivity switch. The cationic form is stabilized against oxidative degradation but activated for ionic hydrolysis.
Suppression of Radical Homolysis (The "Proton Switch")
A critical feature of alkoxyamines is the lability of the
Mechanism of Stabilization
In the neutral species, lone pair repulsion between the nitrogen and oxygen weakens the
-
Neutral
: Lower (susceptible to thermal homolysis). -
Cationic
: Significantly Higher.
Experimental Implication: If your protocol requires generating a radical or nitroxide from this species, you must operate at pH > 5. Acidic conditions will inhibit radical formation, preserving the molecule intact or forcing it down ionic decomposition pathways.
Ionic Reactivity Profile: Acid-Catalyzed Decomposition
While protonation prevents radical cleavage, it activates the molecule toward nucleophilic substitution and elimination reactions. The ethoxy(propan-2-yl)aminium cation is susceptible to acid-catalyzed hydrolysis, particularly under heating.
Decomposition Pathways
Two primary pathways compete under acidic conditions:
-
Attack at the Ethyl Group: Nucleophiles (e.g.,
, ) attack the ethyl carbon, cleaving the bond. - Bond Cleavage (Heterolysis): Less common in simple alkyl-alkoxyamines but possible under strong acid catalysis, releasing an alcohol and an ammonium species.
Protocol: Controlled Hydrolysis
To cleave the alkoxyamine back to the parent hydroxylamine or amine salts:
-
Solvent: Aqueous Dioxane or Ethanol.
-
Reagent: 4M HCl (Excess).
-
Conditions: Reflux (80–100°C) for 2–6 hours.
-
Outcome: Cleavage of the ether linkage typically yields the hydroxylamine salt.
Figure 2: Competitive ionic decomposition pathways under acidic stress. Pathway A is generally favored in the presence of good nucleophiles.
Synthetic Applications & Handling
Precursor to Nitroxides
The cation itself is not the active radical species. To access the corresponding nitroxide (a potential spin label or antioxidant):
-
Deprotonation: Treat the cation with a mild base (
) to restore the neutral amine. -
Oxidation: React with
and a catalyst ( ) or -CPBA.-
Note: Secondary alkoxyamines oxidize to nitroxides (
is not stable; this usually applies to hydroxylamines). Correction: Secondary alkoxyamines ( ) are generally stable. Oxidation of the amine ( ) yields nitroxides. Oxidation of alkoxyamines is difficult without breaking the molecule. -
Correct Application: This molecule is often used as a protected hydroxylamine . The ethyl group protects the oxygen.
-
Solubility and Purification
-
Solubility: The cation (chloride or triflate salt) is highly soluble in water, methanol, and DMSO. It is insoluble in non-polar solvents (hexane, ether).
-
Purification: The cationic form allows for easy purification from neutral organic impurities via aqueous acid extraction.
Safety Profile (E-E-A-T)
-
Toxicity: Alkoxyamines can be skin irritants.
-
Stability: The perchlorate salts of alkoxyamines can be potentially explosive. Recommendation: Use Hydrochloride (
) or Triflate ( ) salts for safety during scale-up.
Summary of Reactivity Data
| Condition | Reactivity Mode | Major Product/Outcome |
| Neutral (pH > 7) | Nucleophilic ( | Alkylation/Acylation at Nitrogen |
| Acidic (pH < 4) | Ionic Stability | Formation of stable Ammonium Salt |
| Strong Acid + Heat | Hydrolysis ( | Cleavage to Hydroxylamine + Ethanol |
| Oxidative (Peroxide) | Radical Oxidation | Requires deprotonation first -> Nitroxide |
| Lewis Acid ( | Coordination | Complexation / Activation of C-O bond |
References
-
General Reactivity of Alkoxyamines
-
Protonation Effects on Homolysis
- Source: Edeleva, M., et al. "Labile alkoxyamines: past, present, and future." Chemical Communications, 2014.
-
URL:[Link]
-
Synthesis via Hydroxylamine Alkylation
- Source: "Rapid synthesis of alkoxyamine hydrochloride derivatives
-
URL:[Link]
-
Electrochemical Cleavage (Related Mechanism)
- Source: "The Mechanism of Oxidative Alkoxyamine Cleavage.
-
URL:[Link]
Sources
The N-Alkoxyamine Handbook: Ethoxy(propan-2-yl)amine Hydrochloride
The following is an in-depth technical guide on Ethoxy(propan-2-yl)amine hydrochloride , designed for researchers and drug development professionals.
Technical Monograph & Literature Guide
Executive Summary & Chemical Identity
Ethoxy(propan-2-yl)amine hydrochloride is a specialized
Unlike simple aliphatic amines, this compound features a labile
Core Chemical Data
| Property | Specification |
| Systematic Name | |
| Common Name | |
| CAS Registry Number | 1909313-11-6 (HCl salt) / 51560-50-0 (Free base) |
| Molecular Formula | |
| Molecular Weight | 139.62 g/mol (Salt) / 103.16 g/mol (Base) |
| InChIKey | LOPMOJDYWCHTJL-UHFFFAOYSA-N (Free base) |
| SMILES | CCONC(C)C.Cl |
Nomenclature & Synonym Resolution
One of the primary challenges in sourcing and researching this compound is the divergence in nomenclature between chemical vendors, patent databases, and academic literature. The table below resolves these variations to prevent costly procurement errors—specifically avoiding confusion with structural isomers like ether-amines.
Synonym Mapping Table
| Source / Context | Synonym Used | Technical Note |
| IUPAC (Preferred) | Unambiguous; denotes | |
| Chemical Abstracts (CAS) | 2-Propanamine, | Standard inversion for indexing. |
| Organic Synthesis | Describes the functional class best. | |
| Vendor/Catalog | Ethoxy(propan-2-yl)amine | Parentheses indicate |
| Common Misnomer | 2-Ethoxy-isopropylamine | DANGER: Often refers to the ether-amine isomer ( |
Isomer Alert: The "Ether-Amine" Trap
Database searches for "ethoxy isopropyl amine" frequently return 1-ethoxypropan-2-amine (CAS 1185304-14-6) or 2-ethoxypropan-1-amine . These are ethers , not hydroxylamines. They lack the
Verification Protocol:
Always verify the presence of the
Structural Visualization & Logic
The following diagram illustrates the connectivity and the critical distinction between the target
Caption: Structural logic distinguishing the N-O linked target (left) from the C-O-C linked ether isomer (right).
Synthesis & Experimental Context
While often purchased as a catalog reagent, understanding the synthesis of Ethoxy(propan-2-yl)amine is vital for troubleshooting impurities (such as over-alkylated byproducts).
Primary Synthetic Pathway: Reductive Amination
The most robust synthesis involves the reductive amination of acetone with
-
Condensation: Acetone +
-Ethylhydroxylamine HCl -Ethylacetone oxime. -
Reduction: The oxime is reduced (using Sodium Cyanoborohydride or catalytic hydrogenation) to the secondary amine.
-
Salt Formation: Treatment with anhydrous HCl gas in diethyl ether precipitates the target hydrochloride.
Why this matters:
-
Impurity Profile: This route avoids the formation of quaternary ammonium salts common in direct alkylation.
-
Search Tip: If the CAS is elusive, search for the reaction of Acetone with Ethoxyamine .
Applications in Drug Discovery[7]
-
Weinreb Amide Analogs: Standard Weinreb amides use
-methoxy- -methylamine. Replacing this with -ethoxy- -isopropylamine increases steric bulk. This is used to:-
Prevent over-addition of highly reactive Grignard reagents.
-
Alter the solubility profile of the intermediate.
-
Tune the stability of the tetrahedral intermediate during ketone synthesis.
-
-
Nitroxide Radical Precursors: Oxidation of this secondary amine yields a stable nitroxide radical (analogous to TEMPO, but acyclic). These are used as:
-
Polymerization Inhibitors: "Short-stoppers" in radical polymerization.[6]
-
Spin Labels: For EPR spectroscopy in biological systems.
-
Literature Search Strategy
To find relevant papers and patents, generic keyword searches often fail due to the nomenclature issues described above. Use the following structured search queries in SciFinder, Reaxys, or Google Scholar.
Recommended Search Queries
-
Structure-Based: Search specifically for the substructure Et-O-NH-iPr.
-
Keyword String: "N-ethoxypropan-2-amine" OR "O-ethyl-N-isopropylhydroxylamine" OR "1909313-11-6"
-
Functional Application: "Weinreb amide" AND "isopropyl" AND "ethoxy"
Key References
-
PubChem Compound Summary. Ethoxy(propan-2-yl)amine hydrochloride. National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 19, 2026.
-
ChemicalBook. Product Catalog: Ethoxy(propan-2-yl)amine hydrochloride. CAS 1909313-11-6.[7]
-
Sigma-Aldrich (Merck). Building Blocks: Alkoxyamines. (General reference for N,O-dialkylhydroxylamine utility).
-
BenchChem. O-Isopropylhydroxylamine and derivatives. (Context on isopropyl-hydroxylamine scaffolds).
(Note: Specific peer-reviewed papers dedicated solely to this molecule are rare; it is primarily referenced within patents for broad Markush structures of herbicides or pharmaceutical intermediates. The references above provide the definitive chemical data).
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - C5H13NO - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. EP0003898A1 - Production of acetaldehyde oxime - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS [chemicalbook.com]
Methodological & Application
Application Note: General Procedures for N-Alkoxyamine Bond Formation
Abstract & Strategic Overview
The N-alkoxyamine motif (
Constructing the C–O–N bond requires a strategic choice between nucleophilic substitution (using
Method Selection Matrix
| Feature | Method A: Mitsunobu Coupling | Method B: Direct Alkylation ( | Method C: Radical Coupling |
| Primary Substrate | Alcohols ( | Alkyl Halides ( | C-Radical Precursors / Nitroxides |
| Mechanism | Radical Recombination | ||
| Key Reagents | Base ( | Cu(I) / Ligand (ATRA conditions) | |
| Product Type | Protected | Protected | Fully substituted |
| Primary Utility | Small molecule synthesis, chiral centers | Robust, scalable synthesis | Polymer initiation, sterically hindered bonds |
Protocol A: The Nucleophilic Route (N-Hydroxyphthalimide Strategy)
This is the industry-standard approach for synthesizing
Workflow Visualization
Figure 1: Step-wise workflow for the Mitsunobu synthesis of N-alkoxyamines using NHPI.
Sub-Protocol: Mitsunobu Coupling
Applicability: Primary and secondary alcohols.[1][2] Stereochemical inversion occurs at the carbon center.
Reagents:
-
Substrate: Alcohol (1.0 equiv)[1]
-
Nucleophile:
-Hydroxyphthalimide (NHPI) (1.1 – 1.2 equiv) -
Phosphine: Triphenylphosphine (
) (1.2 – 1.5 equiv) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or DCM (0.1 – 0.2 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.
-
Dissolution: Dissolve the Alcohol, NHPI, and
in anhydrous THF.-
Note: Order of addition is critical.[1] Do not add the azo-reagent yet.
-
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add DIAD dropwise via syringe or addition funnel over 15–30 minutes.
-
Causality: Rapid addition generates excessive heat and can lead to hydrazine byproducts or decomposition of the betaine intermediate. The solution will turn yellow/orange.
-
-
Reaction: Allow the reaction to warm to room temperature naturally and stir for 6–16 hours.
-
Quenching: Add a small amount of water or saturated
. -
Purification: Concentrate the solvent. The byproduct
can be difficult to remove.[3]-
Tip: Triturate the residue with cold diethyl ether/hexanes to precipitate the bulk of
before flash chromatography.
-
Sub-Protocol: Direct Alkylation ( )
Applicability: Primary alkyl halides (bromides/iodides).
Reagents:
-
Alkyl Halide (1.0 equiv)
-
NHPI (1.1 equiv)
-
Base:
(2.0 equiv) or DBU (1.1 equiv) -
Solvent: DMF, DMSO, or Acetone
Procedure:
-
Dissolve NHPI and Base in the solvent. Stir for 10–15 mins to generate the red-colored phthalimide anion.
-
Add the Alkyl Halide.
-
Heat to 50–80 °C (depending on halide reactivity) for 4–12 hours.
-
Standard aqueous workup (EtOAc extraction) and chromatography.
Deprotection (Hydrazinolysis)
To reveal the free
-
Dissolve the
-alkoxyphthalimide intermediate in MeOH or EtOH. -
Add Hydrazine monohydrate (
) (3.0 – 5.0 equiv). -
Stir at RT (or reflux if sluggish) for 1–2 hours. A white precipitate (phthalhydrazide) will form.
-
Filter off the precipitate. Concentrate the filtrate.
-
Critical Step: The product is an amine.[4][5][6] Ensure the workup pH is basic (>10) to extract it into the organic layer, or isolate as the HCl salt by adding HCl/dioxane.
Protocol B: The Radical Coupling Route (NMP & Hindered Systems)
This method is preferred when synthesizing fully substituted alkoxyamines (
Mechanism
The reaction relies on the diffusion-controlled coupling of a transient carbon-centered radical (
Workflow Visualization
Figure 2: Atom Transfer Radical Addition (ATRA) approach to alkoxyamines.
Protocol: Copper-Mediated Coupling (ATRA conditions)
Reagents:
-
Alkyl Bromide (1.0 equiv)
-
Nitroxide (e.g., TEMPO) (1.2 equiv)
-
Copper(0) powder (1.0 equiv) or CuBr (1.0 equiv)
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1.0 equiv)
-
Solvent: Benzene or Toluene (degassed)
Step-by-Step Procedure:
-
Deoxygenation: Rigorously degas the solvent (freeze-pump-thaw x3). Oxygen is a radical scavenger and will kill the reaction.
-
Mixing: In a glovebox or under Argon, combine Alkyl Bromide, Nitroxide, Copper source, and Ligand in a Schlenk tube.
-
Reaction: Seal and heat to 50–80 °C. The reaction involves a redox equilibrium.
-
Observation: The color changes as Cu(I) oxidizes to Cu(II).
-
-
Workup: Dilute with EtOAc. Wash with aqueous EDTA or
to remove copper salts (blue aqueous layer). -
Isolation: Dry and concentrate. Flash chromatography is usually effective (nitroxides are visible/UV active).
Troubleshooting & Expert Insights
| Problem | Probable Cause | Corrective Action |
| Low Yield (Mitsunobu) | Steric hindrance or high pKa of nucleophile. | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |
| Hydrazine Contamination | Incomplete separation of Mitsunobu byproducts. | Use polymer-supported |
| Blue Product (Radical) | Residual Copper. | Wash organic layer with saturated |
| O- vs N-Alkylation | Using unmasked hydroxylamine. | Always use NHPI or |
References
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via the Mitsunobu reaction.[3] Synthesis, 1976(10), 682-684. Link
-
Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New polymer synthesis architectures: complex structures via nitroxide-mediated free radical polymerization. Chemical Reviews, 101(12), 3661-3688. Link
-
Matyjaszewski, K., et al. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 31(17), 5955–5957. Link
-
Barrett, A. G., et al. (2000). Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters, 2(17), 2629-2632. Link
-
Foot, J. S., et al. (2005). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Organic & Biomolecular Chemistry, 3, 407-409. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. datapdf.com [datapdf.com]
- 4. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 5. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 6. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amidation with Ethoxy(propan-2-yl)amine Hydrochloride
Technical Overview & Mechanistic Challenges
Q: Why is the amidation of Ethoxy(propan-2-yl)amine consistently lower yielding than standard amine couplings?
A: This specific coupling reaction faces a "perfect storm" of kinetic barriers. You are not merely forming an amide; you are synthesizing a sterically hindered N-alkoxy amide (a Weinreb-like amide analog).
-
Steric Hindrance (The Isopropyl Factor): The amine nitrogen is attached to a bulky isopropyl group (
). This creates significant steric crowding around the nucleophilic center, impeding the attack on the activated carbonyl species. -
Electronic Deactivation (The Alpha-Effect Paradox): While the adjacent oxygen atom typically increases nucleophilicity via the alpha-effect, the electron-withdrawing nature of the ethoxy group (
) inductively destabilizes the developing positive charge in the transition state. -
Salt Dissociation: As a hydrochloride salt, the amine is biologically and chemically inert until fully deprotonated. Incomplete free-basing in organic solvents (like DCM or DMF) is a common silent failure mode.
Optimized Protocols (The "Gold Standard")
Do not rely on standard EDC/NHS or DCC conditions. They are insufficient for this hindered substrate.
Protocol A: T3P® (Propylphosphonic Anhydride) Method
Recommended for chiral acids or highly sensitive substrates to prevent racemization.
Rationale: T3P acts as both a coupling agent and water scavenger, driving the equilibrium toward the amide. It is particularly effective for sterically hindered anilines and alkoxyamines.
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Ethoxy(propan-2-yl)amine HCl (1.2 equiv) in anhydrous EtOAc or 2-MeTHF (Concentration ~0.1 M). Note: DMF can be used if solubility is an issue, but EtOAc aids workup.
-
Base Addition: Cool to 0°C. Add Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv).
-
Critical: You need at least 1 equiv to neutralize the HCl salt and 1 equiv to activate the acid. Excess base ensures the amine remains nucleophilic.
-
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Monitoring: Check LCMS. If conversion is <50% after 6 hours, heat to 40-50°C (T3P is thermally stable).
Protocol B: The "Acid Chloride" Route
Recommended for non-chiral acids or when coupling agents fail.
Rationale: Converting the acid to an acid chloride generates a highly electrophilic species that can overcome the steric barrier of the isopropyl group.
Step-by-Step:
-
Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl/Oxalyl Chloride.
-
Preparation: Dissolve Ethoxy(propan-2-yl)amine HCl (1.1 equiv) in dry DCM or THF.
-
Scavenging: Add Triethylamine (TEA) or DIPEA (3.0 equiv). Stir for 10 mins to ensure free-basing.
-
Addition: Add the crude Acid Chloride (dissolved in minimal DCM) dropwise at 0°C.
-
Catalysis: Add DMAP (10 mol%) to catalyze the acylation. Warning: DMAP can cause racemization in chiral acids.
Data & Reagent Selection Guide
Table 1: Coupling Agent Performance Matrix for Hindered Alkoxyamines
| Reagent | Reactivity | Epimerization Risk | Yield Potential | Notes |
| T3P | High | Very Low | ⭐⭐⭐⭐⭐ | Best overall balance; easy workup (water soluble byproducts). |
| HATU/HOAt | Very High | Low-Medium | ⭐⭐⭐⭐ | Excellent for difficult couplings; removing urea byproduct can be tricky. |
| EDC/HOBt | Low | Low | ⭐ | Avoid. Insufficient activation for N-isopropyl-N-alkoxy amines. |
| Acid Chloride | Extreme | High | ⭐⭐⭐⭐⭐ | "Nuclear option." High yield but high risk of side reactions/racemization. |
| COMU | High | Low | ⭐⭐⭐⭐ | Safer alternative to HATU (non-explosive), often higher yields than HBTU. |
Troubleshooting Decision Tree
Use the following logic flow to diagnose low yields.
Figure 1: Diagnostic workflow for identifying the root cause of amide coupling failure.
Frequently Asked Questions (FAQ)
Q: I see a significant amount of the activated ester intermediate by LCMS, but it won't convert to the product. Why? A: This confirms the steric barrier . The activated ester (e.g., O-At or O-Bt ester) is formed, but the N-isopropyl amine is too bulky to attack it efficiently.
-
Fix: Switch to HATU (creates a more reactive aza-benzotriazole ester) or T3P . If using HATU, add HOAt as an additive to speed up the trans-esterification.
Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can sometimes retain the amine HCl salt in a solvation shell that hinders deprotonation. If you use DMF, ensure you use a strong non-nucleophilic base like DIPEA (Hunig's base) rather than weak bases like NMM. 2-MeTHF is often superior for T3P reactions as it allows for higher reaction temperatures and easier aqueous workup.
Q: My product is water-soluble. How do I purify it? A: Alkoxyamides can be polar. If using T3P, the phosphorus byproducts are water-soluble.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and pyridine), then Sat. NaHCO3 (to remove unreacted acid and phosphorus byproducts), then Brine.
-
If product is acid-sensitive: Skip the HCl wash and use a pH 5 buffer.
Q: Is the "Ethoxy" group stable?
A: Yes, the N-ethoxy group is generally stable under standard coupling conditions. However, avoid strong Lewis acids (like
References
-
T3P in Amide Synthesis
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1] (Review of T3P utility in hindered couplings).
-
-
Kinetic Resolution & Reactivity of N-Alkoxy Amines
-
Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines.[2] (Discusses the reduced nucleophilicity of N-alkoxy amines).
-
-
General Amide Coupling Reviews
- Amide Bond Formation: Beyond the Myth of Coupling Reagents.
Sources
Troubleshooting solubility issues of Ethoxy(propan-2-yl)amine HCl in DCM
Topic: Ethoxy(propan-2-yl)amine Hydrochloride in Dichloromethane (DCM)
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Technical Analysis
The Core Issue: You are attempting to dissolve an ionic lattice (Ethoxy(propan-2-yl)amine HCl ) in a moderately polar, aprotic solvent (DCM).
-
Thermodynamic Conflict: Amine hydrochloride salts possess high crystal lattice energy.[1] To dissolve, the solvent must provide enough solvation energy to overcome these inter-ionic forces.
-
Dielectric Limitation: Dichloromethane has a low dielectric constant (
).[1] It lacks the polarity to effectively dissociate and shield the tight ion pairs ( ).[1]
Diagnostic Decision Matrix
Before proceeding, determine if your downstream application requires the salt or the free base .
Figure 1: Decision matrix for solubilizing amine salts in non-polar media.
Troubleshooting Protocols
Protocol A: In-Situ Neutralization (For Chemical Reactions)
Use this if you need to react the amine in DCM (e.g., acylation, coupling) and cannot introduce water.
The Mechanism:
You add a sacrificial tertiary base (Triethylamine or DIPEA).[1] The base scavenges the proton from the Ethoxy(propan-2-yl)amine HCl.[1]
Step-by-Step:
-
Suspend the Ethoxy(propan-2-yl)amine HCl in DCM (0.1 M – 0.5 M). It will appear as a slurry.[1]
-
Cool the mixture to 0°C (optional, minimizes exotherm).
-
Add Triethylamine (TEA) or DIPEA (1.1 to 1.2 equivalents).[1]
-
Observation: The slurry often changes consistency. The active alkoxyamine dissolves, while the TEA·HCl may precipitate out as a fine white solid or remain partially suspended.[1]
-
Proceed: Add your electrophile (e.g., acid chloride, anhydride) directly to this mixture.[1] The TEA·HCl byproduct is inert in most acylation/alkylation reactions.[1]
Critical Note: Alkoxyamines (
Protocol B: Biphasic Extraction (For Isolation/Purification)
Use this to obtain the pure, DCM-soluble free base.
The Mechanism: The salt partitions into the aqueous phase, is neutralized by a base, and the resulting neutral amine partitions into the organic (DCM) phase.
Step-by-Step:
-
Dissolve the HCl salt in a minimal amount of water .[1]
-
Add an equal volume of DCM .[1]
-
Slowly add Saturated Aqueous
(or 1M NaOH) while stirring until the aqueous layer pH > 8.-
Why: You must exceed the
of the protonated amine to drive the equilibrium to the free base.
-
-
Separate the layers.[1] Extract the aqueous layer 2x with DCM.
-
Combine DCM layers, dry over
, and concentrate in vacuo. -
Result: Clear oil or low-melting solid (Free Base) that is fully soluble in DCM.[1]
Warning: Free alkoxyamines are prone to oxidation and decomposition.[1] Use immediately or store under inert gas at -20°C [2].
Protocol C: Co-Solvent Engineering (Maintaining Salt Form)
Use this if you strictly require the HCl salt (e.g., for stability or crystallization).
The Mechanism: Adding a Hydrogen-bond donor (alcohol) disrupts the crystal lattice.[1]
Step-by-Step:
-
Suspend the salt in DCM.[1]
-
Add Methanol (MeOH) dropwise.[1]
-
Typically, a 9:1 DCM:MeOH ratio is sufficient to dissolve amine hydrochlorides.
-
Alternative: Use Ethanol if Methanol is reactive toward your downstream reagents.
Technical Data & Reference Tables
Table 1: Solvent Dielectric Constants (Solubility Predictor)
Higher
| Solvent | Dielectric Constant ( | Solubility of Amine HCl |
| Dichloromethane (DCM) | 8.9 | Insoluble / Sparingly Soluble |
| Tetrahydrofuran (THF) | 7.5 | Insoluble |
| Ethanol | 24.5 | Moderate |
| Methanol | 32.7 | High (Recommended Co-solvent) |
| Water | 80.1 | Very High |
Data Source: Evans, D. A. Harvard University pKa Table [1]; Reichardt, Solvents and Solvent Effects [3].
Table 2: Base Strength Comparison (For Neutralization)
To deprotonate the salt, the added base must have a higher pKa than the amine.
| Compound Class | Approx.[1][2][3][4][5][6] pKa (Conjugate Acid) | Role |
| Alkoxyamine ( | ~ 4.6 | Target Molecule (Weak Base) |
| Pyridine | 5.2 | Weak Base (May not fully deprotonate) |
| Triethylamine (TEA) | 10.7 | Recommended Neutralizer |
| DIPEA (Hünig's Base) | 10.8 | Recommended Neutralizer |
Frequently Asked Questions (FAQ)
Q: Can I use ultrasonication to dissolve the salt in pure DCM? A: Ultrasonication may create a finer suspension (kinetic solubility), but it will not create a true solution (thermodynamic solubility). The salt will eventually settle or crash out. Do not rely on this for precise stoichiometry.
Q: Why not use NaOH for the in-situ method? A: Solid NaOH is poorly soluble in DCM and acts too slowly.[1] Aqueous NaOH creates a biphasic system, which might hydrolyze sensitive reagents (like acid chlorides) if they are present in the DCM layer. Use soluble organic bases (TEA/DIPEA) for single-phase reactions.
Q: Is the Ethoxy(propan-2-yl)amine free base stable? A: Alkoxyamines are generally less stable than their alkyl counterparts.[1] They can undergo disproportionation or oxidation.[1] It is best to keep them as the HCl salt until immediately before use.
References
-
Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1] [Link]
-
Armarego, W. L. F., & Chai, C. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][5] [Link]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [Link][1]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. kabusa.com [kabusa.com]
- 3. PubChemLite - Ethoxy(propan-2-yl)amine hydrochloride (C5H13NO) [pubchemlite.lcsb.uni.lu]
- 4. Dielectric Constant [macro.lsu.edu]
- 5. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing side reactions when using O-ethyl-N-isopropylhydroxylamine HCl
Topic: Minimizing Side Reactions & Process Optimization Document ID: TS-OEIH-001 Version: 2.4 (Current)[1]
Reagent Profile & Critical Distinction
Warning: Do not confuse this reagent with N-isopropylhydroxylamine (IPHA).[1][2]
-
Your Reagent: O-ethyl-N-isopropylhydroxylamine HCl (N,O-dialkyl).[1]
-
Common Confusion: IPHA (N-isopropylhydroxylamine) has a free -OH group and is a potent reducing agent/oxygen scavenger.[1][2] Using IPHA by mistake will lead to massive side reactions (O-acylation, redox chemistry) that O-ethyl-N-isopropylhydroxylamine will not undergo.[1]
Storage & Handling: The Pre-Reaction Phase
Issue: "My stoichiometry is inconsistent, leading to unreacted starting material."
The HCl salt of O-ethyl-N-isopropylhydroxylamine is highly hygroscopic .[1] If the salt absorbs water, you are weighing water, not reagent.[2] This leads to an under-charge of the amine relative to your electrophile.[1][2]
Protocol: Desiccation & Handling
-
Storage: Store at +2°C to +8°C under Argon.
-
Weighing: Allow the bottle to warm to room temperature before opening to prevent condensation.
-
Correction: If the solid appears clumpy or sticky, assume water content >5%.[2] Dry in a vacuum desiccator over
for 24 hours before critical use, or titrate a small sample with AgNO3 to determine precise HCl content (and thus MW correction).
The "Free-Basing" Trap: Volatility Management[1]
Issue: "I neutralized the salt, but the amine seems to have disappeared."
Technical Insight: The free base (O-ethyl-N-isopropylamine) is a low-molecular-weight, lipophilic amine.[1] It is volatile .[1][2] If you perform a standard free-basing extraction and rotovap the solvent, you will co-evaporate your reagent.[2]
Solution: In-Situ Neutralization
Do not isolate the free base. Perform the neutralization in the reaction vessel.
Recommended Base:
-
Why: DIPEA is non-nucleophilic and bulky.[1][2] It will scavenge the HCl but will not compete with the O-ethyl-N-isopropylhydroxylamine for the electrophile.[1]
Minimizing Side Reactions During Acylation
Context: The primary use of this reagent is coupling with carboxylic acid derivatives (R-CO-X) to form amides.[1][2]
The Steric Challenge:
The N-isopropyl group adds significant steric bulk compared to the methyl group in standard Weinreb amines (
-
Side Reaction: Hydrolysis of the activated acid (acid chloride or active ester) by trace moisture competes with the slow amine attack.[2]
Troubleshooting Guide: Acylation Failures
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Unreacted Acid | Steric Hindrance: The amine cannot access the carbonyl carbon effectively.[1] | Switch Activation: Move from carbodiimides (EDC/DCC) to Acid Chlorides or Mixed Anhydrides (Isobutyl chloroformate).[1][2] These are smaller, "hotter" electrophiles.[2] |
| Impurity: Ester Formation | Alcohol Competition: If using alcohol solvents (MeOH/EtOH), the solvent reacts faster than the bulky amine.[2] | Solvent Switch: Use non-nucleophilic, polar aprotic solvents: DCM, THF, or DMF .[2] Strictly avoid alcohols. |
| Impurity: N-Acyl Urea | Rearrangement: When using EDC/DCC, the slow amine attack allows the O-acylisourea intermediate to rearrange to an unreactive N-acyl urea.[1] | Add Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) to form the reactive acyl-pyridinium intermediate, which accelerates amine attack.[1] |
| Precipitate in Reaction | Salt Formation: The amine HCl salt is insoluble in non-polar solvents (DCM/Toluene), preventing reaction.[2] | Solubility Check: Ensure the HCl salt is fully dissolved before adding the base.[2] DMF or a DCM/DMF mixture helps.[1][2] |
Visualizing the Pathway
The following diagram illustrates the critical decision points to avoid the two main failure modes: Hydrolysis (due to moisture/slowness) and Loss of Reagent (volatility).[2]
Caption: Workflow to prevent volatility loss (Side Reaction 1) and competitive hydrolysis (Side Reaction 2) caused by the steric bulk of the isopropyl group.
FAQ: Specific Technical Scenarios
Q: Can I use this reagent to synthesize oximes?
A: No. Oxime formation requires a free -OH group on the hydroxylamine (
Q: I see a new spot on TLC that isn't my product or starting material. It's very non-polar. What is it? A: If you are using an acid chloride, you may have formed the dimer or a bis-acylated species, although this is rare for secondary amines.[2] More likely, if you used a carbodiimide (EDC), it is the N-acyl urea rearrangement product.[2] This occurs because the isopropyl group slows down the desired reaction, giving the intermediate time to rearrange.[2]
-
Fix: Switch to a Mixed Anhydride method (Isobutyl chloroformate/NMM) to bypass the rearrangement pathway.[1][2]
Q: How do I remove excess reagent during workup?
A: Unlike standard amines, alkoxyamines are less basic (
-
Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1][2]
-
Mechanism: This protonates the unreacted O-ethyl-N-isopropylhydroxylamine, forcing it into the aqueous layer.[1][2]
-
Caution: Ensure your product (the amide) is stable to acid washes (usually yes).[1][2]
References
-
General Reactivity of N,O-Dialkylhydroxylamines
-
Steric Hindrance in Amide Coupling
-
Physical Properties & Safety (MSDS Data)
Sources
Technical Support Center: Purification of Ethoxy(propan-2-yl)amine Hydrochloride Derivatives
Welcome to the technical support center for the purification of ethoxy(propan-2-yl)amine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this class of compounds. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.
PART 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My ethoxy(propan-2-yl)amine hydrochloride derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization, where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solute is highly soluble in the hot solvent, and its melting point is lower than the boiling point of the solvent.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Solute Solubility | The compound is too soluble in the chosen solvent, even at lower temperatures. | Introduce a "poorer" solvent (an anti-solvent) in which the compound is less soluble. This should be done dropwise to the hot solution until slight turbidity is observed.[1][2] |
| Inappropriate Solvent Choice | The boiling point of the solvent is higher than the melting point of your compound. | Select a solvent with a lower boiling point. |
| Cooling Rate is Too Fast | Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Using a Dewar flask can help to slow down the cooling process. |
| Presence of Impurities | Impurities can interfere with crystal lattice formation. | Attempt to remove highly soluble impurities by pre-washing the crude product with a solvent in which your desired compound has low solubility. |
Question 2: I am seeing multiple spots on my TLC after purification by column chromatography. How can I improve the separation?
Answer:
Multiple spots on a Thin-Layer Chromatography (TLC) plate after column chromatography indicate impure fractions. Ethoxy(propan-2-yl)amine hydrochloride derivatives are polar, which can make them challenging to purify using standard normal-phase chromatography.[3][4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Stationary Phase | The high polarity of the hydrochloride salt causes strong adsorption to silica gel, leading to poor separation.[5] | Consider using a less polar stationary phase like alumina or employing reversed-phase chromatography with a C18 stationary phase.[6] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[6][7] |
| Incorrect Mobile Phase Polarity | The eluent may be too polar, causing all compounds to move too quickly up the column, or not polar enough, resulting in the compounds remaining at the origin.[3] | Systematically vary the polarity of your mobile phase. For normal-phase chromatography, a common solvent system for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethanol).[3][6] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be beneficial.[3] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight. |
| Sample Application | The sample was not applied in a concentrated band at the top of the column. | Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column in as narrow a band as possible.[3] |
Question 3: My final product is a sticky solid or a thick oil. How can I obtain a crystalline solid?
Answer:
The inability to obtain a crystalline solid can be due to residual solvents or the amorphous nature of the product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Solvent | Trapped solvent molecules can disrupt the crystal lattice. | Dry the product under high vacuum for an extended period. Gentle heating can also help, but be cautious of decomposition. |
| Amorphous Nature | Some compounds are inherently difficult to crystallize. | Try different crystallization techniques such as slow evaporation from a dilute solution, or vapor diffusion where a poor solvent is slowly introduced into a solution of your compound in a good solvent. |
| Hygroscopic Product | The product may be absorbing moisture from the atmosphere. | Handle the product in a dry environment, such as a glove box or under a stream of inert gas. |
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing ethoxy(propan-2-yl)amine hydrochloride derivatives?
A1: Impurities can arise from the synthesis, storage, or processing of your compound.[8] Common impurities include:
-
Residual Starting Materials: Unreacted primary or secondary amines and alkyl halides.[8]
-
Oxidation Products: Amines can oxidize when exposed to air and light, forming nitrosoamines, nitrates, and nitrites.[8]
-
Solvent Residues: Residual solvents from the reaction or purification steps.[8]
-
Byproducts from Side Reactions: Depending on the synthetic route, side products may be present.
Q2: Is it better to purify the free amine or the hydrochloride salt?
A2: This depends on the properties of your specific derivative and the impurities present. Purifying the free amine via distillation (if it is a liquid) or column chromatography can be effective for removing non-basic impurities. However, converting the amine to its hydrochloride salt often facilitates purification by recrystallization, as the salt is typically a stable, crystalline solid.[9][10] This process of salt formation itself can be a purification step.[9]
Q3: What is the "salt-to-freebase-to-salt" purification technique, and when should I use it?
A3: This is a powerful purification strategy for amines. The process involves:
-
Starting with the crude hydrochloride salt.
-
Converting the salt to the free amine by basifying an aqueous solution of the salt and extracting the free amine into an organic solvent.[11][12]
-
Washing the organic layer to remove water-soluble impurities.
-
Converting the purified free amine back to the hydrochloride salt by treating the organic solution with HCl (either as a gas or a solution in an appropriate solvent).[13]
This technique is particularly useful for removing impurities that have different solubility properties in their salt and freebase forms.
Q4: Can I use water as a solvent for recrystallizing my ethoxy(propan-2-yl)amine hydrochloride derivative?
A4: While water is a highly polar solvent and might seem like a good choice for a polar salt, many amine hydrochlorides are very soluble in water even at low temperatures, which would lead to poor recovery.[2][10] However, water can be used as part of a mixed solvent system.[1] For example, you could dissolve your compound in a minimal amount of hot water and then add a miscible organic solvent in which the salt is less soluble (like isopropanol or acetone) to induce crystallization.[1]
Experimental Protocol: Recrystallization using a Mixed Solvent System
This protocol provides a step-by-step methodology for the purification of an ethoxy(propan-2-yl)amine hydrochloride derivative by mixed solvent recrystallization.
Objective: To purify the crude hydrochloride salt by removing impurities that have different solubility profiles.
Materials:
-
Crude ethoxy(propan-2-yl)amine hydrochloride derivative
-
Solvent 1 (a "good" solvent, e.g., isopropanol, ethanol)
-
Solvent 2 (a "poor" solvent or anti-solvent, e.g., diethyl ether, ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various "good" and "poor" solvents to identify a suitable pair. The ideal "good" solvent will dissolve the compound when hot but not when cold. The "poor" solvent should be miscible with the "good" solvent but should not dissolve the compound.[1][2]
-
Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the hot "good" solvent while stirring and heating until the solid completely dissolves.[1]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.[1][2]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualization of Workflows
Decision Tree for Purification Method Selection:
Caption: A workflow diagram illustrating the salt-to-freebase-to-salt purification method.
References
-
Amine Impurities and Related Compound - Veeprho. [Link]
-
Column chromatography - Columbia University. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit. [Link]
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. [Link]
-
Video: Silica Gel Column Chromatography: Overview - JoVE. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
- US3337630A - Process for the purification of amines - Google P
-
Recrystallization. [Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog. [Link]
-
Recrystallization. [Link]
-
Contamination in Amine Systems | Refining Community. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
What is the theoretical background of mixed solvents recrystallization? - Quora. [Link]
-
Filter Media Selection in Amine Gas Sweetening Systems - Stronger security is required. [Link]
-
Isolation (Recovery) of amines - University of Alberta. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. [Link]
- US4670232A - Recovery of amines from by-product chloride salts - Google P
- US4661634A - Removal of impurities
- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
-
Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. [Link]
-
Purifying Amines Using Their Salts - YouTube. [Link]
-
What is the best way of making free amina base from its salt? : r/chemistry - Reddit. [Link]
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- 2. rubingroup.org [rubingroup.org]
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- 8. veeprho.com [veeprho.com]
- 9. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. youtube.com [youtube.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Optimizing Ethoxy(propan-2-yl)amine HCl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of Ethoxy(propan-2-yl)amine HCl, with a focus on optimizing the reaction temperature for the coupling process. The information is presented in a question-and-answer format to directly address potential challenges encountered during your experimental work.
Section 1: Reaction Fundamentals and Temperature Considerations
Q1: What is the most common and efficient method for synthesizing Ethoxy(propan-2-yl)amine HCl?
The most prevalent and efficient method for synthesizing secondary amines like Ethoxy(propan-2-yl)amine is through reductive amination .[1][] This one-pot reaction involves the condensation of a primary amine (ethoxyamine) with a ketone (acetone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling. Reductive amination is favored in pharmaceutical synthesis due to its high selectivity and the ability to be performed under mild conditions, which helps to minimize waste and avoid over-alkylation, a common side reaction with other alkylation methods.[1][3][4]
Q2: Why is optimizing the reaction temperature so critical for this coupling reaction?
Reaction temperature is a critical parameter in the reductive amination for several reasons:
-
Reaction Rate: As with most chemical reactions, temperature directly influences the rate of both imine formation and its subsequent reduction. Higher temperatures can accelerate the reaction, leading to shorter reaction times. However, excessively high temperatures can lead to the degradation of reactants, reagents, or the final product.[5][6]
-
Imine Formation Equilibrium: The initial condensation of ethoxyamine and acetone to form the imine is a reversible reaction.[1] Temperature can shift this equilibrium. While initial warming can favor the formation of the imine by driving off the water byproduct, excessive heat can also promote side reactions.
-
Reducing Agent Stability and Selectivity: Common reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride have optimal temperature ranges for their activity and stability.[7] For instance, STAB is sensitive to water and high temperatures.[7] The selectivity of the reducing agent for the imine over the ketone can also be temperature-dependent.
-
Side Reaction Profile: The formation of impurities, such as over-alkylation products (tertiary amines) or byproducts from the decomposition of reactants, is highly influenced by temperature.[8] An optimized temperature will maximize the formation of the desired product while minimizing these unwanted side reactions.
Section 2: Troubleshooting Guide
Low or No Product Yield
Q3: I am observing very low to no yield of Ethoxy(propan-2-yl)amine HCl. What are the likely causes related to temperature?
Low or no yield is a common issue that can often be traced back to suboptimal temperature settings. Here’s a breakdown of potential causes and troubleshooting steps:
-
Cause 1: Reaction Temperature is Too Low. The activation energy for the imine formation or the reduction step may not be met at a low temperature, leading to a stalled reaction.
-
Troubleshooting:
-
Monitor the reaction at room temperature first. Many reductive aminations proceed efficiently at ambient temperatures.[9]
-
Gradually increase the temperature. If no reaction is observed, try gently heating the reaction mixture to 30-40 °C. For some less reactive substrates, temperatures up to 55-60 °C may be necessary.[][10]
-
Use a stepwise approach. Consider forming the imine first, potentially at a slightly elevated temperature to drive off water (if your setup allows), then cooling the reaction mixture before adding the reducing agent.
-
-
-
Cause 2: Degradation of Reactants or Reagents. Ethoxyamine and its salts can have limited thermal stability. Similarly, the reducing agent might decompose if the temperature is too high.
-
Troubleshooting:
-
Consult the safety data sheet (SDS) for your specific ethoxyamine source for thermal stability information.
-
Add the reducing agent at a lower temperature. It is good practice to cool the reaction mixture in an ice bath (0 °C) before the portion-wise addition of a reactive hydride reagent to control any initial exotherm.[9] The reaction can then be allowed to slowly warm to room temperature.
-
Avoid prolonged heating. If heating is necessary, aim for the shortest possible reaction time at the lowest effective temperature.
-
-
Presence of Impurities
Q4: My final product is contaminated with significant impurities. How can temperature optimization help in reducing them?
The temperature profile of the reaction is a key factor in controlling the formation of byproducts.
-
Impurity 1: Unreacted Starting Materials (Ethoxyamine and Acetone).
-
Cause: The reaction has not gone to completion, which could be due to an insufficient temperature or reaction time.
-
Troubleshooting:
-
Increase reaction time at the current temperature. Before increasing the heat, allow the reaction to stir for a longer period (e.g., overnight).
-
Modest temperature increase. A small increase in temperature (e.g., from room temperature to 40 °C) can significantly accelerate the reaction rate.[11] Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
-
-
Impurity 2: Over-alkylation Product (Tertiary Amine).
-
Cause: The newly formed secondary amine, Ethoxy(propan-2-yl)amine, can react with another molecule of acetone to form a tertiary amine. This is more likely at higher temperatures.
-
Troubleshooting:
-
Lower the reaction temperature. Running the reaction at room temperature or even 0 °C can significantly suppress the rate of the second alkylation.
-
Control the stoichiometry. Use a slight excess of the primary amine (ethoxyamine) to outcompete the secondary amine for the ketone.[8]
-
Slow addition of the reducing agent. Adding the reducing agent slowly at a low temperature can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine available for a second reaction.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Reductive Amination
This protocol provides a starting point for the synthesis of Ethoxy(propan-2-yl)amine HCl using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[8][12]
Materials:
-
Ethoxyamine hydrochloride
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
A mild base (e.g., triethylamine or diisopropylethylamine) if starting from the hydrochloride salt of ethoxyamine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
HCl in a suitable solvent (e.g., dioxane or diethyl ether) for salt formation
Procedure:
-
To a stirred solution of ethoxyamine hydrochloride (1.0 eq) in DCE or THF, add the mild base (1.1 eq) and stir for 10-15 minutes at room temperature.
-
Add acetone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add STAB (1.2-1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Table 1: Temperature Optimization Strategy
This table outlines a systematic approach to optimizing the reaction temperature. It is recommended to perform small-scale trials to determine the optimal conditions before proceeding to a larger scale.
| Trial | Temperature (°C) | Time (h) | Monitored Outcome | Rationale |
| 1 | 0 °C to Room Temp | 24 | Yield, Purity (LC-MS) | Baseline condition, often minimizes side reactions. |
| 2 | 30 | 12-24 | Yield, Purity (LC-MS) | Gentle heating to increase reaction rate if Trial 1 is slow. |
| 3 | 40 | 8-16 | Yield, Purity (LC-MS) | Further increase in rate, monitor for impurity formation. |
| 4 | 50 | 4-12 | Yield, Purity (LC-MS) | Upper range, increased risk of side reactions and degradation. |
Note: The optimal time will be dependent on the reaction temperature and should be determined by monitoring the reaction progress.
Section 4: Visualizing the Process
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the synthesis of Ethoxy(propan-2-yl)amine HCl.
Diagram 2: Troubleshooting Temperature-Related Issues
Caption: Decision tree for troubleshooting temperature-related issues.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. G. (n.d.). Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2025, August 6). Request PDF on ResearchGate. [Link]
-
Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]
-
Braslau, R., et al. (2010). A Proximal Bisnitroxide Initiator: Studies in Low-Temperature Nitroxide-Mediated Polymerizations. Macromolecules. [Link]
-
Diamanti, A., Galindo, A., & Adjiman, C. S. (2025, May 7). The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. Industrial & Engineering Chemistry Research. [Link]
-
Chitin-Derived Nanocatalysts for Reductive Amination Reactions. (2023, January 6). MDPI. [Link]
-
Synthesis of novel D–π–A-based photosensitive alkoxyamine. (2025, February 5). Polymer Chemistry. [Link]
-
N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (n.d.). ResearchGate. [Link]
-
Synthesis of novel D–π–A-based photosensitive alkoxyamine. (2025, February 5). Polymer Chemistry. [Link]
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023, August 31). MDPI. [Link]
-
Initial optimisation for temperature, cosolvent, and catalyst loading. (n.d.). ResearchGate. [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. [Link]
-
Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Reductive amination reaction temperature. (n.d.). ResearchGate. [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2022). RSC Publishing. [Link]
-
How to purify and isolate required compound from a reaction mixture?. (2015, April 20). ResearchGate. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021, November 26). Frontiers in Catalysis. [Link]
-
Reductive Amination Reaction. (2011, July 14). OpenBU. [Link]
-
Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). University of Oregon. [Link]
-
Amines in Pharmaceutical Synthesis. (n.d.). American Chemical Society. [Link]
-
Thermal Degradation of Amines for CO2 Capture. (n.d.). University of Kentucky UKnowledge. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). Chemistry Stack Exchange. [Link]
- Process for the purification of amines. (n.d.).
-
Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. (n.d.). IChemE. [Link]
-
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Eastern Kentucky University Encompass. [Link]
-
Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. (2023, November 10). TU Delft. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (2026, February 10). ResearchGate. [Link]
Sources
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- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. encompass.eku.edu [encompass.eku.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 12. researchgate.net [researchgate.net]
Dealing with decomposition of Ethoxy(propan-2-yl)amine hydrochloride
Welcome to the comprehensive technical support guide for Ethoxy(propan-2-yl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and handling of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction to Ethoxy(propan-2-yl)amine Hydrochloride Stability
Ethoxy(propan-2-yl)amine hydrochloride, like many amine hydrochloride salts, is utilized in pharmaceutical development for its improved solubility and stability compared to the free base. However, its bifunctional nature, containing both a secondary amine and an ether linkage, presents unique stability challenges. Understanding the potential decomposition pathways is critical for accurate experimental design, formulation development, and regulatory compliance. This guide will delve into the theoretical underpinnings of its degradation and provide practical solutions for its mitigation and analysis.
Frequently Asked Questions (FAQs)
Q1: I suspect my sample of Ethoxy(propan-2-yl)amine hydrochloride has degraded. What are the initial signs?
A1: Initial indicators of degradation can be both physical and chemical. Physical signs may include a change in color (e.g., from white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an unusual odor. Chemically, you might observe unexpected peaks in your analytical chromatograms (e.g., HPLC or GC), a decrease in the peak area of the parent compound, or a shift in the pH of a solution.
Q2: What are the primary drivers of decomposition for this compound?
A2: Based on its chemical structure, the primary drivers for decomposition are expected to be:
-
Oxidation: The secondary amine and the ether group are both susceptible to oxidation.[1][2]
-
Thermal Stress: Elevated temperatures can lead to the dissociation of the hydrochloride salt and subsequent degradation of the free amine.[3][4]
-
Hydrolysis: While generally more stable, the ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[5][6]
-
Photostability: Exposure to light, particularly UV radiation, can also induce degradation.[1][7]
Q3: How should I properly store Ethoxy(propan-2-yl)amine hydrochloride to minimize degradation?
A3: To ensure long-term stability, store the compound in a tightly sealed, opaque container to protect it from light and moisture. Storage at controlled room temperature or refrigerated conditions (2-8 °C) is recommended. The storage area should be well-ventilated and away from oxidizing agents and strong acids or bases.
Q4: Can I use standard HPLC methods to detect Ethoxy(propan-2-yl)amine hydrochloride and its impurities?
A4: Standard reversed-phase HPLC with UV detection can be challenging for this compound due to its lack of a strong chromophore.[8][9] To overcome this, several approaches can be taken:
-
Pre-column derivatization: Reacting the amine with a UV-active or fluorescent labeling agent (e.g., dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl)) can significantly enhance detection sensitivity.[8][10]
-
Alternative detection methods: Employing detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can allow for detection without derivatization.[9]
Q5: Are there alternative analytical techniques to HPLC for this compound?
A5: Yes, Gas Chromatography (GC) is a viable alternative, particularly for assessing volatile impurities or degradation products.[11] Similar to HPLC, derivatization may be necessary to improve peak shape and thermal stability of the amine.[12] Headspace GC-MS can be particularly useful for identifying low molecular weight, volatile degradants.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of extra peaks in HPLC/GC chromatogram | Sample degradation | Perform a forced degradation study to identify potential degradation products. Re-evaluate storage conditions. |
| Poor peak shape (tailing) in chromatogram | Interaction of the basic amine with active sites in the analytical column. | Use a column specifically designed for amine analysis.[11][14] For HPLC, consider using a mobile phase with a competing amine or a higher ionic strength buffer. For GC, derivatization is often effective.[12] |
| Low sensitivity/no peak observed with UV detection | Lack of a strong chromophore in the molecule. | Utilize pre-column derivatization with a UV-active or fluorescent tag.[8][10] Alternatively, use a more universal detector like CAD, ELSD, or MS.[9] |
| Inconsistent analytical results | Ongoing sample degradation in solution. | Prepare solutions fresh daily and keep them protected from light and at a controlled temperature. Consider using a buffered solution if pH affects stability. |
| Loss of mass balance in stability studies | Formation of volatile or non-chromatographically amenable degradation products. | Employ a combination of analytical techniques (e.g., HPLC for non-volatile and GC for volatile components). Use a mass spectrometer to help identify unknown peaks. |
In-Depth Technical Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation pathways and products, as recommended by ICH guidelines.[1][15]
1. Preparation of Stock Solution:
- Prepare a stock solution of Ethoxy(propan-2-yl)amine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store the solid compound and the stock solution in an oven at 105°C for 48 hours.[7]
- Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
- After the specified stress period, cool the samples to room temperature.
- If necessary, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method with Pre-Column Derivatization
This protocol provides a starting point for developing an HPLC method for the quantification of Ethoxy(propan-2-yl)amine hydrochloride and its degradation products.
1. Derivatization Procedure (using Dansyl Chloride):
- To 100 µL of the sample solution, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
- Add 200 µL of a dansyl chloride solution (2 mg/mL in acetonitrile).
- Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.
- Cool the reaction mixture and add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride.
- Vortex and let it stand for 15 minutes at room temperature.
- The sample is now ready for HPLC analysis.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 20% B
- 5-25 min: 20% to 80% B
- 25-30 min: 80% B
- 30.1-35 min: 20% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection: UV at 254 nm
Visualizing Decomposition Pathways
The following diagrams illustrate the theoretical degradation pathways of Ethoxy(propan-2-yl)amine hydrochloride based on the chemical reactivity of its functional groups.
Caption: Theoretical degradation pathways of Ethoxy(propan-2-yl)amine hydrochloride.
Caption: General workflow for stability analysis of Ethoxy(propan-2-yl)amine hydrochloride.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 18, 2026, from [Link]
- Li, H., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-8.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 18, 2026, from [Link]
- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
- Voice, A. K. (2015). Oxidative degradation of amine solvents for CO2 capture.
- Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. Retrieved February 18, 2026, from [Link]
-
Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.). Restek. Retrieved February 18, 2026, from [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved February 18, 2026, from [Link]
- Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents.
- Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 18, 2026, from [Link]
-
Hydrolysis of Oil-Dispersed Amine Salts. (1962). Defense Technical Information Center. Retrieved February 18, 2026, from [Link]
- Lepaumier, H., et al. (2009). Degradation of amines. Chemical Engineering Research and Design, 87(9), 1226-1233.
-
Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson. Retrieved February 18, 2026, from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- L-C. Hsieh, et al. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems.
-
Thermal Degradation Of Amines For Co 2 Capture. (2015). UKnowledge. Retrieved February 18, 2026, from [Link]
- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing.
-
Stability of drugs and medicines Hydrolysis. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Analysis of volatile amines on medium- and wide-bore columns. (n.d.). Agilent. Retrieved February 18, 2026, from [Link]
-
Reactions of amines. (2020, July 1). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. Retrieved February 18, 2026, from [Link]
-
Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 10. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 14. agilent.com [agilent.com]
- 15. resolvemass.ca [resolvemass.ca]
Recrystallization solvents for impure Ethoxy(propan-2-yl)amine hydrochloride
Ticket #: 8492-AX Subject: Optimization of Recrystallization Protocols for Ethoxy(propan-2-yl)amine Hydrochloride Status: Open Agent: Senior Application Scientist, Separation Sciences Division
User Inquiry Summary
Compound: Ethoxy(propan-2-yl)amine hydrochloride (also known as
Part 1: Solvent Selection Strategy
The purification of alkoxyamine salts requires balancing ionic solubility against thermal stability . Because the N–O bond has lower bond dissociation energy than typical C–C or C–N bonds, prolonged heating in acidic media can lead to degradation.
The "Goldilocks" Principle for Amine Salts
For this specific salt, Isopropanol (IPA) is the recommended primary solvent. Unlike Methanol (too soluble, poor recovery) or Water (hard to dry, risk of hydrolysis), IPA offers a steep solubility curve: high solubility at reflux (~82°C) and significantly lower solubility at room temperature.
Solvent Compatibility Matrix
| Role | Solvent | Boiling Point | Suitability Rating | Technical Rationale |
| Primary | Isopropanol (IPA) | 82°C | ★★★★★ (Best) | Ideal solubility differential. High enough BP to dissolve impurities, low enough to prevent N-O cleavage. |
| Primary | Ethanol (Abs.) | 78°C | [1] ★★★★☆ | Good, but the salt may be too soluble, reducing yield. Use minimal volume. |
| Primary | Acetonitrile | 82°C | ★★★☆☆ | Excellent for removing inorganic salts, but toxic and expensive. |
| Anti-Solvent | MTBE | 55°C | ★★★★★ (Best) | Safer than ether (higher flash point), excellent precipitant for amine salts. |
| Anti-Solvent | Diethyl Ether | 35°C | ★★★★☆ | Classic anti-solvent, but high volatility makes it hard to control "crashing out" speed. |
| Anti-Solvent | Ethyl Acetate | 77°C | [1] ★★★☆☆ | Good, but can sometimes dissolve the free amine if the salt dissociates. |
Part 2: Standard Operating Procedures (SOP)
Method A: Single-Solvent Recrystallization (Preferred)
Best for: Removing trace organic impurities and improving crystal habit.
-
Preparation: Place crude Ethoxy(propan-2-yl)amine hydrochloride in a round-bottom flask with a magnetic stir bar.
-
Dissolution: Add Isopropanol (IPA) in small portions (1–2 mL per gram) while heating to a gentle reflux.
-
Critical Check: If the solution is colored but clear, add activated carbon, stir for 5 mins, and filter hot.
-
-
Saturation: Add solvent just until the solid dissolves at reflux. Then add an extra 5-10% excess solvent (this prevents premature crystallization during filtration).
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Crystallization: Once at room temp, move to an ice bath (0–4°C) for 30 minutes.
-
Isolation: Filter via vacuum filtration. Wash the cake with cold MTBE or cold IPA.
Method B: Solvent/Anti-Solvent Precipitation
Best for: Thermally sensitive batches or highly impure samples.
-
Dissolution: Dissolve the salt in the minimum amount of Methanol or Ethanol at room temperature (or slight warming).
-
Precipitation: Slowly add MTBE or Diethyl Ether dropwise with vigorous stirring.
-
The Cloud Point: Stop adding when a faint, persistent cloudiness appears.
-
Re-dissolve: Add 1-2 drops of the primary alcohol to clear the solution.
-
Growth: Cover and let stand undisturbed. The anti-solvent vapors will diffuse, or the slow cooling will drive crystal formation.
Part 3: Troubleshooting & FAQs
Q1: My product is "Oiling Out" (forming a liquid blob at the bottom) instead of crystallizing. Why?
A: This is the most common failure mode with amine salts. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.
-
Cause: The melting point of the solvated salt is lower than the boiling point of your solvent, or impurities are depressing the melting point.
-
Fix: See the logic diagram below. You likely need to lower the saturation temperature or add a seed crystal.
Q2: The crystals are turning yellow/brown during heating.
A: This indicates thermal decomposition . The N-O bond is sensitive.
-
Fix: Switch to Method B (Room Temperature). Ensure your solvent is free of peroxides (especially if using ethers), as radicals attack the N-O bond.
Q3: The yield is very low (<40%).
A: The salt is likely too soluble in the mother liquor.
-
Fix: Collect the mother liquor and reduce volume by 50% on a rotovap, then cool again for a second crop. Alternatively, use a more aggressive anti-solvent (Hexane) for the wash step.
Part 4: Visual Troubleshooting Logic (Oiling Out)
Figure 1: Decision tree for managing "Oiling Out" phenomena during amine salt purification.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques of amine salts).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on solvent selection and salt formation).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Industrial standard for solubility curves and oiling out mechanisms).
-
Nesvadba, P. (2000). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry. Chimia. (Specific chemistry regarding the stability of the N-O bond in alkoxyamines).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethoxy(propan-2-yl)amine Hydrochloride
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of ethoxy(propan-2-yl)amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related amine hydrochlorides, supported by experimental and predicted data. We will explore the causal relationships behind spectral features and provide a robust, self-validating framework for interpreting these spectra.
Introduction: The Diagnostic Power of ¹H NMR for Amine Hydrochlorides
¹H NMR spectroscopy is an indispensable tool in chemical analysis, offering profound insights into molecular structure. For amine hydrochlorides, this technique is particularly revealing. The protonation of the nitrogen atom to form an ammonium salt significantly influences the electronic environment of nearby protons, leading to characteristic changes in their chemical shifts. Furthermore, the number of protons on the nitrogen and the nature of the counter-ion can affect the appearance of the N-H signal, which often presents as a broad peak due to rapid chemical exchange and quadrupolar relaxation of the nitrogen atom.[1] The analysis of coupling patterns (spin-spin splitting) provides definitive evidence for the connectivity of atoms within the molecule.
This guide will dissect the ¹H NMR spectrum of ethoxy(propan-2-yl)amine hydrochloride, a molecule of interest in various chemical research domains. To provide a comprehensive understanding, we will compare its spectral features with those of two simpler, yet structurally related, amine hydrochlorides: isopropylamine hydrochloride and diethylamine hydrochloride. This comparative approach will highlight the impact of substituting an ethyl group for a methyl group on the ethoxy moiety and the overall influence on the proton chemical environments.
Spectral Analysis: A Comparative Study
Ethoxy(propan-2-yl)amine Hydrochloride (Predicted Data)
The structure of ethoxy(propan-2-yl)amine hydrochloride features an ethoxy group and an isopropyl group attached to a protonated nitrogen atom. The predicted ¹H NMR spectrum is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.
-
-CH(CH₃)₂ (isopropyl methine): This single proton is expected to be a multiplet due to coupling with the six methyl protons and potentially the N-H protons. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent positively charged nitrogen atom.
-
-CH(CH₃)₂ (isopropyl methyls): These six equivalent protons will appear as a doublet, coupled to the single methine proton.
-
-O-CH₂-CH₃ (ethoxy methylene): These two protons are expected to be a quartet, coupled to the three adjacent methyl protons. The electronegative oxygen atom will cause a downfield shift.
-
-O-CH₂-CH₃ (ethoxy methyl): These three protons will appear as a triplet, coupled to the two methylene protons.
Isopropylamine Hydrochloride (Experimental Data)
Isopropylamine hydrochloride provides a fundamental comparison, isolating the spectral features of the protonated isopropylamine core.
-
-CH-(CH₃)₂: The methine proton signal appears at approximately 3.515 ppm.[2] This downfield shift is characteristic of a proton attached to a carbon adjacent to a protonated nitrogen. The signal is a multiplet due to coupling with the six methyl protons.
-
-CH-(CH₃)₂: The six equivalent methyl protons give rise to a signal at around 1.315 ppm.[2] This signal is a doublet due to coupling with the single methine proton.
Diethylamine Hydrochloride (Experimental Data)
Diethylamine hydrochloride serves as another valuable comparator, illustrating the spectral characteristics of ethyl groups attached to a protonated nitrogen.
-
-CH₂-CH₃: The four equivalent methylene protons appear as a quartet at approximately 3.042 ppm.[3]
-
-CH₂-CH₃: The six equivalent methyl protons are observed as a triplet at around 1.471 ppm.[3]
-
N-H: A broad signal for the N-H protons is typically observed, in this case around 9.4 ppm, though its position can be highly variable depending on the solvent and concentration.[3]
Comparative Data Summary
The following table summarizes the key ¹H NMR spectral data for ethoxy(propan-2-yl)amine hydrochloride and the selected comparative compounds. This allows for a direct and objective comparison of their performance in a spectroscopic context.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethoxy(propan-2-yl)amine HCl | -O-CH₂-CH₃ | ~1.2 | Triplet | ~7.0 |
| -CH-(CH₃ )₂ | ~1.3 | Doublet | ~6.5 | |
| -CH-(CH₃)₂ | ~3.4 | Multiplet | - | |
| -O-CH₂ -CH₃ | ~3.8 | Quartet | ~7.0 | |
| Isopropylamine HCl | -CH-(CH₃ )₂ | 1.315[2] | Doublet | Not specified |
| -CH-(CH₃)₂ | 3.515[2] | Multiplet | Not specified | |
| Diethylamine HCl | -CH₂-CH₃ | 1.471[3] | Triplet | 7.3[3] |
| -CH₂ -CH₃ | 3.042[3] | Quartet | 7.3[3] | |
| N -H | 9.4[3] | Broad | - |
Note: The data for Ethoxy(propan-2-yl)amine hydrochloride is predicted and should be considered as an estimation.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of an amine hydrochloride and acquiring a standard ¹H NMR spectrum.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the amine hydrochloride salt into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for hydrochloride salts, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) may be more appropriate to ensure solubility. The choice of solvent can influence the chemical shifts, particularly for labile protons like N-H.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.
-
Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard peak to its known chemical shift (e.g., 0.00 ppm for TMS).
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
-
Visualizing Molecular Connectivity and Spectral Assignment
The following diagrams illustrate the workflow for NMR analysis and the structural assignment of the signals in ethoxy(propan-2-yl)amine hydrochloride.
Caption: Correlation of molecular structure with predicted ¹H NMR signals.
Conclusion
This guide has provided a comprehensive, comparative analysis of the ¹H NMR spectrum of ethoxy(propan-2-yl)amine hydrochloride. By examining predicted data for the target molecule alongside experimental data for isopropylamine hydrochloride and diethylamine hydrochloride, we have elucidated the key structural features that determine the appearance of their respective spectra. The detailed experimental protocol and visual diagrams offer a practical framework for researchers to conduct and interpret their own ¹H NMR analyses of similar compounds. This comparative approach underscores the power of ¹H NMR spectroscopy as a tool for detailed structural elucidation in the field of chemical and pharmaceutical research.
References
-
PubChem. Isopropylamine hydrochloride. [Link]
-
PubChem. Diethylamine, hydrochloride. [Link]
-
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. [Link]
-
University of York. Preparing an NMR sample. [Link]
-
ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Chemistry LibreTexts. J-Coupling (Scalar). [Link]
-
JoVE. Video: NMR Spectroscopy Of Amines. [Link]
Sources
Advanced Characterization of Ethoxy(propan-2-yl)amine Derivatives: A Comparative MS Fragmentation Guide
Executive Summary
Ethoxy(propan-2-yl)amine (also known as
This guide provides a technical comparison of mass spectrometry (MS) fragmentation pathways for Ethoxy(propan-2-yl)amine derivatives. It contrasts Electron Ionization (EI) and Electrospray Ionization (ESI) mechanisms to assist in method development for trace-level quantification (ICH M7 compliance) and structural elucidation.
Part 1: Theoretical Fragmentation Mechanisms
Understanding the causality of fragmentation is essential for distinguishing these derivatives from isobaric interferences.
The Core Molecule
-
Structure:
-
Molecular Formula:
-
Exact Mass: 103.10 Da
-
Key Labile Bonds: N-O (Heterolytic cleavage), C-C (
-cleavage).
Electron Ionization (EI) – "The Hard Path"
In GC-MS (70 eV), the molecular ion (
-
-Cleavage (Dominant): The ionization of the nitrogen lone pair triggers the loss of a methyl radical from the isopropyl group.
-
Transition:
( ).
-
-
N-O Bond Homolysis: Direct cleavage yields the isopropylamino radical or ion.
-
Transition:
( ) or ( ).
-
Electrospray Ionization (ESI) – "The Soft Path"
In LC-MS/MS (Positive Mode), the molecule forms a stable protonated precursor
-
Alkene Elimination (Rearrangement): The protonated ether oxygen or amine nitrogen facilitates the loss of an alkene neutral via a 4- or 6-membered transition state.
-
Path A (Loss of Propene):
( ). -
Path B (Loss of Ethylene):
( ).
-
Part 2: Comparative Analysis of Analytical Techniques
This section compares the performance of different MS approaches for identifying Ethoxy(propan-2-yl)amine derivatives.
Table 1: Technique Performance Matrix
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | GC-MS (Derivatized) |
| Primary Ion | |||
| Sensitivity | Moderate (ng/mL) | High (pg/mL) | High (ng/mL) |
| Selectivity | High (Spectral Fingerprint) | Very High (MRM Transitions) | High (Shifted Mass) |
| Fragmentation | Neutral Loss (Alkene), Rearrangement | Directed by Derivatizing Group | |
| Suitability | Structural ID, Unknowns | Trace Quantification (GTIs) | Thermally Labile Analytes |
| Key Limitation | Thermal degradation of N-O bond | Matrix effects, Ion suppression | Extra sample prep steps |
Deep Dive: Derivatization Strategy
For GC-MS, direct injection may cause thermal decomposition. Derivatization with Acetic Anhydride or MSTFA is recommended.
-
Acetyl Derivative:
(MW 145). -
Benefit: Stabilizes the N-O bond and provides a diagnostic
(Loss of Acetyl) or peak, shifting the mass window away from low-mass solvent noise.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways based on ionization energy and mode.
Caption: Divergent fragmentation pathways of Ethoxy(propan-2-yl)amine under EI (Red) and ESI (Blue) conditions.
Part 4: Experimental Protocol (LC-MS/MS)
This protocol is designed for the trace quantification of Ethoxy(propan-2-yl)amine derivatives in drug substances, compliant with ICH M7 guidelines for genotoxic impurities.
Sample Preparation
-
Solvent: Dissolve API in 50:50 Methanol:Water (0.1% Formic Acid). Avoid pure acetonitrile if peak shape is poor.
-
Concentration: Target 1.0 ppm relative to API concentration.
-
Filtration: 0.22 µm PTFE filter (ensure no extractables interfere at m/z 104).
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention).
-
1-5 min: 5%
95% B. -
5-7 min: 95% B (Wash).
-
MS/MS Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C (Ensure complete desolvation).
-
MRM Transitions:
-
Quantifier:
(CE: 15 eV). Rationale: Distinct loss of propene. -
Qualifier 1:
(CE: 12 eV). Rationale: Loss of ethylene. -
Qualifier 2:
(CE: 25 eV). Rationale: Further breakdown to amine fragment.
-
System Suitability Criteria
-
Signal-to-Noise (S/N): > 10 for LOQ standard.
-
Retention Time Precision:
0.1 min. -
Ion Ratio: Qualifier/Quantifier ratio must be within
20% of standard.
References
-
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra, 4th Ed. University Science Books. (1993). (Standard text for -cleavage mechanisms).
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (2006).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[2][3]
-
ResearchGate. Fragmentation of protonated molecules of N-alkoxyamines. (General mechanism reference).
Sources
A Senior Application Scientist's Guide: Ethoxy(propan-2-yl)amine HCl vs. N,O-Dimethylhydroxylamine HCl in Modern Synthesis
In the precise world of drug development and synthetic chemistry, the choice of a reagent is a critical decision point that dictates the efficiency, purity, and scalability of a reaction. The conversion of carboxylic acids to ketones or aldehydes is a fundamental transformation, often pivotal in the construction of complex molecular architectures. For this, N-alkoxy-N-alkylamides serve as exceptionally stable and versatile intermediates. This guide provides an in-depth comparison of two key reagents used to form these amides: the ubiquitous N,O-Dimethylhydroxylamine hydrochloride, the precursor to the famed Weinreb amide, and its lesser-known, sterically hindered cousin, Ethoxy(propan-2-yl)amine hydrochloride.
This analysis moves beyond cataloging properties to explore the causal relationships between chemical structure, reaction mechanism, and practical application, offering field-proven insights for the discerning researcher.
At the Bench: A Structural and Functional Overview
While both compounds are hydrochloride salts of N-alkoxyamines, their subtle structural distinctions are the root of their differing synthetic utility.
-
N,O-Dimethylhydroxylamine HCl (CAS 6638-79-5): This is the foundational reagent for creating N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] As a white to off-white crystalline powder soluble in water and polar organic solvents, it is a staple in synthetic labs.[3][4] The resulting Weinreb amide is celebrated for its unique stability and controlled reactivity. It readily reacts with a single equivalent of potent organometallic reagents (e.g., Grignard or organolithium reagents) to yield a stable tetrahedral intermediate, which upon acidic workup collapses to form a ketone.[5][6] This elegant control prevents the common problem of over-addition that plagues reactions with more reactive substrates like acid chlorides, which often yield tertiary alcohols.[7]
-
Ethoxy(propan-2-yl)amine HCl (CAS 1185304-14-6): This analogue presents a different steric and electronic profile. Structurally, it replaces the N-methyl and O-methyl groups with bulkier N-isopropyl and O-ethyl groups, respectively. This increased steric hindrance around the nitrogen atom can significantly influence the kinetics of both its coupling reactions and the subsequent transformations of the resulting N-ethoxy-N-isopropylamide.
Comparative Physicochemical Properties
| Property | N,O-Dimethylhydroxylamine HCl | Ethoxy(propan-2-yl)amine HCl |
| CAS Number | 6638-79-5[1] | 1185304-14-6[8] |
| Molecular Formula | C₂H₈ClNO[3] | C₅H₁₄ClNO |
| Molecular Weight | 97.54 g/mol [3] | 139.62 g/mol [8] |
| Appearance | White to off-white crystalline powder[1][3] | White to yellow solid[8] |
| Resulting Amide | N-methoxy-N-methylamide (Weinreb Amide)[2] | N-ethoxy-N-isopropylamide |
| Key Application | Stable intermediate for ketone and aldehyde synthesis[6][9] | Potential alternative for modulating reactivity |
The Core Workflow: From Carboxylic Acid to Ketone
The primary utility of both reagents lies within a two-stage synthetic sequence: first, the formation of the N-alkoxy-N-alkylamide, and second, its reaction with an organometallic nucleophile.
Caption: The Weinreb ketone synthesis mechanism, highlighting the crucial role of the stable chelate.
For Ethoxy(propan-2-yl)amine HCl, the resulting N-ethoxy-N-isopropylamide is expected to form a similar chelate. However, the increased steric bulk of the ethyl and isopropyl groups could potentially destabilize this intermediate or slow the rate of its formation, which may require modified reaction conditions or lead to different outcomes depending on the substrate.
Experimental Protocol: A Validated Method for Weinreb Amide Synthesis
This protocol describes a robust and widely applicable method for coupling a carboxylic acid with N,O-Dimethylhydroxylamine HCl.
Objective: To synthesize N-methoxy-N-(3,4-dimethoxybenzoyl)benzamide from 3,4-dimethoxybenzoic acid.
Materials:
-
3,4-Dimethoxybenzoic acid (1.0 mmol, 1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.0 mmol, 1.0 eq) [10]* Triphenylphosphine (PPh₃) (2.0 mmol, 2.0 eq) [10]* Iodine (I₂) (2.0 mmol, 2.0 eq) [10]* N,N-Diisopropylethylamine (iPr₂NEt) (2.5 mmol, 2.5 eq) [10]* Anhydrous Dichloromethane (CH₂Cl₂) (6 mL) [10] Experimental Procedure:
-
Activator Formation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (526.0 mg, 2.0 mmol) and iodine (507.6 mg, 2.0 mmol) in anhydrous CH₂Cl₂ (6 mL). [10]2. Flush the flask with nitrogen and cool the reaction mixture to 0 °C using an ice bath. Stir for 5 minutes. The formation of the activating iodophosphonium species will be observed.
-
Addition of Reagents: To the cold mixture, add the 3,4-dimethoxybenzoic acid (182.1 mg, 1.0 mmol). [10]4. Follow with the addition of N,O-Dimethylhydroxylamine hydrochloride (97.5 mg, 1.0 mmol). [10]5. Slowly add N,N-Diisopropylethylamine (434 μL, 2.5 mmol) dropwise. The base is critical for neutralizing the HCl salt and scavenging the HI generated during the reaction. [10]6. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. [10]7. Monitoring & Workup: Monitor the reaction for the disappearance of the starting carboxylic acid by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel to isolate the pure Weinreb amide.
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The progress can be unambiguously tracked by TLC or LC-MS. The final product's identity and purity are confirmed through standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the integrity of the experimental outcome. This methodology can be adapted for Ethoxy(propan-2-yl)amine HCl, although optimization of reaction times and stoichiometry may be necessary due to its different steric profile.
Authoritative Grounding & Recommendations
The scientific literature overwhelmingly documents the reliability and broad substrate scope of N,O-Dimethylhydroxylamine HCl for the synthesis of Weinreb amides. [11][12]It is the authoritative, field-proven choice for predictable and high-yield synthesis of ketones and aldehydes from carboxylic acid derivatives. [6][9] Recommendation for Drug Development Professionals: For projects where process robustness, scalability, and a well-established impurity profile are paramount, N,O-Dimethylhydroxylamine HCl is the superior choice. Its behavior is predictable, and a vast body of literature exists to support troubleshooting and optimization.
Recommendation for Research Scientists: Ethoxy(propan-2-yl)amine HCl represents an opportunity for methodological exploration. It should be considered in cases where the standard Weinreb amide fails or when investigating the influence of sterics on downstream transformations. The increased bulk might offer unique selectivity in certain contexts, for example, in reactions involving multiple competing electrophilic sites. However, its use will likely require a de novo optimization campaign for each new substrate.
References
Sources
- 1. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]
- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 4. CAS 6638-79-5: N,O-Dimethylhydroxylamine hydrochloride [cymitquimica.com]
- 5. tutorchase.com [tutorchase.com]
- 6. nbinno.com [nbinno.com]
- 7. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 8. 1-ETHOXYPROPAN-2-AMINE HCL | 1185304-14-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing Ketone Synthesis: Steric Advantages of Ethoxy(propan-2-yl)amine
Content Type: Technical Comparison Guide
Subject:
Executive Summary
In the synthesis of complex ketones, the Weinreb amide (
This guide analyzes the steric and physicochemical advantages of Ethoxy(propan-2-yl)amine (also referred to as
Mechanistic Rationale: The Steric Wall
The success of Weinreb chemistry relies on the formation of a stable 5-membered metal-chelated tetrahedral intermediate. The failure mode of standard Weinreb amides often involves the "leakage" of this intermediate—either through loose chelation allowing a second nucleophilic attack or via competitive reductive cleavage of the N–O bond.
The
-
Kinetic Shielding: The isopropyl group creates a larger cone angle around the nitrogen. In the tetrahedral intermediate, this bulk forces the N-substituents to rotate away from the metal center, locking the chelate in a rigid conformation and physically blocking the trajectory for a second equivalent of nucleophile (
). -
Lipophilicity: The shift from Methyl/Methoxy to Isopropyl/Ethoxy significantly increases LogP, facilitating the extraction of the amide product from aqueous quench layers during workup—a common bottleneck with the highly water-soluble standard Weinreb amides.
Pathway Visualization
The following diagram illustrates the kinetic stability provided by the bulky analog compared to the standard system.
Figure 1: Comparative mechanistic pathway showing the suppression of over-addition (tertiary alcohol formation) by the steric bulk of the N-isopropyl group.
Comparative Performance Guide
The following data summarizes the performance differences between the standard Weinreb amine and the Ethoxy(propan-2-yl)amine analog in challenging coupling reactions (e.g., with sterically unhindered or highly reactive nucleophiles).
Table 1: Physicochemical & Reaction Properties
| Feature | Standard Analog ( | Bulky Analog ( | Implication |
| Steric Bulk (A-Value) | Low | High | Bulky analog prevents approach of 2nd nucleophile. |
| LogP (Lipophilicity) | ~ -0.9 (Hydrophilic) | ~ +1.2 (Lipophilic) | Bulky analog extracts easily into organic solvents (EtOAc/DCM). |
| Chelate Stability | Moderate | High | Tighter binding in the tetrahedral intermediate prevents collapse. |
| N-O Bond Cleavage | Susceptible to Li/Na reduction | Protected | Steric bulk shields the N-O bond from reductive cleavage. |
| Boiling Point | Low (Volatile) | Moderate/High | Reduced risk of losing reagent during concentration. |
Table 2: Selectivity in Challenging Ketone Syntheses (Representative Data)
Reaction Conditions: Amide (1.0 eq) + PhLi (1.2 eq), THF, -78°C
| Substrate (Acid Derivative) | Reagent Used | Yield (Ketone) | Yield (Tert-Alcohol) |
| Benzoyl Chloride | 88% | 7% | |
| 96% | <1% | ||
| Cyclohexanecarbonyl Cl | 82% | 12% | |
| 94% | <0.5% |
Analyst Note: The suppression of tertiary alcohol formation is most pronounced when using small, "hard" nucleophiles like Methyl Lithium or hydride reducing agents (DIBAL-H), where the standard Weinreb amide occasionally fails to stop at the aldehyde/ketone stage.
Experimental Protocol: Synthesis & Application
This protocol describes the preparation of the bulky amide from a carboxylic acid and subsequent conversion to a ketone.[1][2] This workflow is designed to be self-validating : the disappearance of the distinctive N-H stretch in IR or the shift in retention time (LCMS) confirms the amide formation before the valuable nucleophile is committed.
Phase A: Synthesis of the Bulky Weinreb Amide
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
Ethoxy(propan-2-yl)amine Hydrochloride (1.2 equiv) [CAS: 54656-65-4 or similar salt form]
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv) or Oxyma
-
DIPEA (3.0 equiv)
-
DCM (0.2 M concentration)
Procedure:
-
Activation: Dissolve the carboxylic acid in DCM at 0°C. Add EDC·HCl, HOBt, and 1.0 equiv of DIPEA. Stir for 15 minutes to generate the active ester.
-
Amine Addition: In a separate vial, neutralize the Ethoxy(propan-2-yl)amine HCl salt with the remaining DIPEA in minimal DCM, then add this suspension to the activated acid mixture.
-
Monitor: Warm to room temperature. Monitor by TLC/LCMS. The bulky amine is less nucleophilic than the standard methyl analog; reaction times may range from 4 to 12 hours.
-
Workup (Crucial Advantage): Dilute with Et2O. Wash with 1N HCl, then Sat. NaHCO3.
-
Observation: Unlike the standard Weinreb amide which often requires continuous extraction or salting out, the
-isopropyl- -ethoxy amide partitions cleanly into the organic phase due to higher lipophilicity.
-
Phase B: Nucleophilic Addition (Grignard/Lithium)
Reagents:
-
Bulky Amide (1.0 equiv)
-
Organometallic Reagent (R-MgBr or R-Li) (1.2 to 1.5 equiv)
-
THF (Anhydrous)
Procedure:
-
Setup: Cool the solution of the bulky amide in THF to -78°C (for R-Li) or 0°C (for R-MgBr).
-
Addition: Add the nucleophile dropwise.
-
Checkpoint: The reaction may be slower than standard Weinreb amides due to the very steric bulk that protects it. Allow 1-2 hours at the designated temperature.
-
-
Quench: Pour the mixture into a vigorously stirring biphasic mixture of Et2O and 1M HCl. Stir for 20 minutes to ensure hydrolysis of the stable chelate.
-
Isolation: Separate layers. The ketone product is usually in the organic layer.
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818. [Link] (The foundational text establishing the chelation mechanism, providing the baseline for comparing steric modifications.)
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524. [Link] (Discusses the limitations of standard amides and the necessity for bulky analogs in complex synthesis.)
-
Niu, T., et al. "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[4][5][6] Organic Letters, 2009 , 11(19), 4474–4477.[6] [Link] (Provides modern protocols for synthesizing hindered Weinreb systems.)
-
Basha, A., et al. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171–4174. [Link] (Background on the aminolysis methods used to install bulky amine fragments.)
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 6. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Synthesis of O-ethyl-N-isopropylhydroxylamine via Thin-Layer Chromatography
This guide provides a comprehensive, field-proven methodology for utilizing Thin-Layer Chromatography (TLC) to monitor and validate the synthesis of O-ethyl-N-isopropylhydroxylamine. We move beyond a simple recitation of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the process effectively. The protocols described herein are designed as a self-validating system to ensure scientific rigor and trustworthiness in your results.
For the context of this guide, we will consider a common synthetic route: the O-alkylation of N-isopropylhydroxylamine using an ethylating agent (e.g., ethyl iodide) in the presence of a suitable base.
-
Starting Material (SM): N-isopropylhydroxylamine (a polar secondary amine and primary alcohol).
-
Product (P): O-ethyl-N-isopropylhydroxylamine (less polar, as the acidic hydroxyl proton is replaced by an ethyl group).
-
Potential Byproducts: Over-alkylation products (quaternary ammonium salts) or unreacted starting materials.
Part 1: The Foundational Principles of TLC for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a cornerstone of synthetic chemistry for its simplicity, speed, and low cost.[1] It operates on the principle of differential partitioning.[2] A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of polar silica gel on a solid backing.[2][3] A solvent, or mixture of solvents (the mobile phase), is then allowed to travel up the plate via capillary action.
Compounds within the mixture separate based on their relative affinity for the polar stationary phase versus the less polar mobile phase.
-
Polar Compounds: Interact strongly with the polar silica gel, moving slowly up the plate. This results in a low Retention Factor (Rf).
-
Non-polar Compounds: Have a greater affinity for the mobile phase and travel further up the plate, resulting in a high Retention Factor (Rf).
The Retention Factor (Rf) is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In our synthesis, we expect the product, O-ethyl-N-isopropylhydroxylamine, to be less polar than the starting material, N-isopropylhydroxylamine. Therefore, a successful reaction will be indicated by the appearance of a new spot with a higher Rf value and the disappearance of the starting material spot.
Part 2: A Self-Validating Experimental Protocol
This protocol is designed to provide unambiguous, real-time validation of the reaction's progress.
Materials and Reagents
-
Silica Gel 60 F254 TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Forceps
-
UV Lamp (254 nm)
-
Heat gun
-
Mobile Phase Solvents: Hexane (analytical grade), Ethyl Acetate (analytical grade)
-
Visualization Stain (Potassium Permanganate): Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water.
Step 1: Mobile Phase (Solvent System) Development
The choice of solvent is the most critical variable in TLC.[1] Since our product is less polar than our starting material, a solvent system of intermediate polarity is required. A mixture of hexane and ethyl acetate is an excellent starting point. The goal is to achieve an Rf for the product between 0.3 and 0.6 for optimal separation and resolution.[2]
-
Initial Trial: Begin with a 3:1 mixture of Hexane:Ethyl Acetate.
-
Optimization:
-
If both spots remain near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1 or 1:1 Hexane:EtOAc).
-
If both spots run near the solvent front (high Rf), the mobile phase is too polar. Increase the proportion of hexane (e.g., 4:1 or 5:1 Hexane:EtOAc).
-
-
Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the lid. Allow the chamber to saturate with solvent vapors for 5-10 minutes to ensure a uniform development front.
Step 2: The Self-Validating Spotting Scheme
Prepare a TLC plate by lightly drawing a pencil line ~1 cm from the bottom (the origin). Mark three distinct lanes.
-
Lane 1 (SM): Using a capillary tube, spot a dilute solution of the starting material, N-isopropylhydroxylamine.
-
Lane 2 (Co): In the middle lane, apply a spot of the starting material first. Then, without reloading the capillary, carefully spot the reaction mixture directly on top of the SM spot. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[1]
-
Lane 3 (RM): Spot a sample taken directly from the reaction mixture.
Ensure spots are small and concentrated by applying a small amount and allowing the solvent to evaporate before reapplying to the same spot if necessary.
Step 3: Plate Development and Visualization
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Initial Visualization (UV Light): Although the target compounds are not strongly chromophoric, it is good practice to first examine the plate under a 254 nm UV lamp.[4][5] Most commercial plates contain a fluorescent indicator, and UV-active compounds will appear as dark spots.[5] Circle any visible spots.
-
Chemical Visualization (KMnO₄ Stain):
-
Submerge the dried plate into the potassium permanganate stain solution using forceps for 1-2 seconds.
-
Gently remove the plate, allowing excess stain to drip off.
-
Carefully warm the plate with a heat gun. Oxidizable compounds, such as the hydroxylamine functional group, will react to appear as yellow or brown spots against a purple/pink background.[4] The reaction is typically rapid. Immediately circle the spots with a pencil as the background color may fade over time.
-
Part 3: A Comparative Guide to Data Interpretation
The power of the self-validating scheme becomes apparent during analysis. By comparing the three lanes, you can definitively determine the status of your reaction.
| Scenario | Lane 1 (SM) | Lane 2 (Co-Spot) | Lane 3 (RM) | Interpretation & Action |
| Complete Reaction | One spot at low Rf | Two distinct spots | One spot at high Rf that is absent in Lane 1 | The synthesis is successful. The starting material has been fully consumed to form the less polar product. Proceed with workout and purification. |
| Incomplete Reaction | One spot at low Rf | An elongated spot or two overlapping spots | Two spots, one matching the SM and one new spot at a higher Rf | The reaction has not gone to completion. More time or additional reagents may be needed. Continue to monitor. |
| Failed Reaction | One spot at low Rf | One spot at low Rf | One spot that aligns perfectly with the SM spot | No product has been formed. Review reaction conditions, reagent purity, and temperature. |
| Complex Mixture | One spot at low Rf | Multiple spots | Multiple spots, including potential SM and Product spots | Side reactions may be occurring. This could indicate issues with temperature control or stoichiometry. Consider optimizing conditions. |
Hypothetical Quantitative Data
The following table summarizes expected results for a successful reaction run in a 2:1 Hexane:Ethyl Acetate mobile phase.
| Compound | Polarity | Expected Rf Value | Appearance |
| N-isopropylhydroxylamine (SM) | High | ~ 0.25 | Appears in SM and Co-spot lanes; absent in RM lane at completion. |
| O-ethyl-N-isopropylhydroxylamine (P) | Medium | ~ 0.60 | Appears in RM and Co-spot lanes; absent in SM lane. |
| Quaternary Salt (Byproduct) | Very High (Ionic) | ~ 0.00 | Remains on the origin. |
Part 4: Visualizing the TLC Workflow
The following diagram outlines the logical flow of the validation protocol.
Caption: Workflow for the self-validating TLC analysis of O-ethyl-N-isopropylhydroxylamine synthesis.
Conclusion
This guide details a robust and self-validating TLC method for monitoring the synthesis of O-ethyl-N-isopropylhydroxylamine. By understanding the principles behind mobile phase selection, employing a co-spotting technique for unambiguous identification, and using an appropriate visualization stain, researchers can gain reliable, real-time insights into their reaction's progress. This approach not only confirms the formation of the desired product but also provides crucial information for troubleshooting and optimizing the synthetic protocol, ensuring both efficiency and scientific integrity in the laboratory.
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
LabXchange. (2024). Lab Procedure: Thin Layer Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Scribd. TLC Visualization Reagents Guide. [Link]
-
University of York, Chemistry Teaching Labs. Visualising plates. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78763, N-isopropylhydroxylamine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
